Product packaging for 2-Bromo-4-fluoro-5-methylbenzaldehyde(Cat. No.:CAS No. 916792-17-1)

2-Bromo-4-fluoro-5-methylbenzaldehyde

Cat. No.: B1439000
CAS No.: 916792-17-1
M. Wt: 217.03 g/mol
InChI Key: GVSFHINXVWRTPT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylbenzaldehyde (CAS 916792-17-1) is a solid organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This benzaldehyde derivative is characterized by a calculated density of 1.575 g/cm³ and a high boiling point of 256.2 °C at 760 Torr, with a flash point of 108.8 °C . It is very slightly soluble in water (0.12 g/L at 25 °C) . As a halogen-substituted benzaldehyde, it serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . Substituted benzaldehydes are commonly employed in the field of pharmaceutical chemistry and in the chemical industry for the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry . For instance, they can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Furthermore, chalcones and other complex molecules synthesized from benzaldehyde derivatives show promising anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties . Researchers should handle this material with care, as it may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO B1439000 2-Bromo-4-fluoro-5-methylbenzaldehyde CAS No. 916792-17-1

Properties

IUPAC Name

2-bromo-4-fluoro-5-methylbenzaldehyde
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InChI

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSFHINXVWRTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652923
Record name 2-Bromo-4-fluoro-5-methylbenzaldehyde
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-17-1
Record name 2-Bromo-4-fluoro-5-methylbenzaldehyde
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Record name 2-Bromo-4-fluoro-5-methylbenzaldehyde
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Record name 2-Bromo-4-fluoro-5-methylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-4-fluoro-5-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern offers a versatile scaffold for the construction of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its synthetic relevance. By elucidating the causal relationships behind experimental choices and grounding all information in authoritative data, this document aims to be an essential resource for scientists working with this compound.

Core Molecular and Physical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. These properties dictate its behavior in different solvent systems, its thermal stability, and its reactivity.

Structural and General Properties

The arrangement of the bromo, fluoro, and methyl substituents on the benzaldehyde ring significantly influences its electronic properties and steric hindrance, thereby affecting its reactivity.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 916792-17-1[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance Solid (predicted)N/A

Chemical Structure:

Figure 1. Chemical structure of this compound.
Predicted Physicochemical Data

While experimental data for this specific isomer is not widely published, computational models provide valuable estimations for key physicochemical parameters. It is crucial for researchers to experimentally verify these properties for any new batch of the compound.

PropertyPredicted ValueSource(s)
Boiling Point 256.2 °C at 760 Torr[1]
Density 1.575 g/cm³[1]
Flash Point 108.8 °C[1]
Water Solubility 0.12 g/L at 25 °C (very slightly soluble)[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the methyl protons. The aldehydic proton should appear as a singlet in the downfield region (δ 9.8–10.2 ppm). The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with the adjacent fluorine atom and with each other. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ ~190 ppm. The aromatic carbons will appear in the δ 110-165 ppm region, with the carbons directly attached to the electronegative bromine and fluorine atoms being significantly deshielded. The methyl carbon will resonate at the most upfield position.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.

    • C-H stretch (aromatic and aldehyde): Peaks in the range of 2850-3100 cm⁻¹.

    • C=C stretch (aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-F stretch: A strong absorption band around 1200 cm⁻¹.

    • C-Br stretch: A peak in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 217.04. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of research, it is imperative to experimentally determine the physicochemical properties of the starting materials. The following are standard, self-validating protocols that can be employed.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a rapid rate initially to determine an approximate melting point.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility Determination

Causality: The solubility profile of the compound in various solvents is crucial for selecting appropriate reaction and purification conditions.

Protocol:

  • Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, DMSO).

  • Sample Preparation: To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

  • Observation: Vigorously shake or vortex each tube for 1-2 minutes. Observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. For quantitative analysis, gravimetric methods can be employed after solvent evaporation.

Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical to obtain high-resolution and artifact-free spectra for accurate structural elucidation.

  • NMR Spectroscopy:

    • Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

  • FT-IR Spectroscopy (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

    • Acquire the IR spectrum of the pellet.

Synthetic Pathways and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules due to the orthogonal reactivity of its functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the aryl bromide is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Synthesis_Workflow start Starting Material (e.g., 4-fluoro-5-methylbenzaldehyde) bromination Bromination start->bromination e.g., NBS, acid catalyst product This compound bromination->product cross_coupling Pd-catalyzed Cross-Coupling product->cross_coupling Suzuki, Heck, etc. aldehyde_rxn Aldehyde Chemistry product->aldehyde_rxn Wittig, Grignard, etc. api Active Pharmaceutical Ingredient (API) cross_coupling->api agrochemical Agrochemical Compound aldehyde_rxn->agrochemical

Figure 2. Generalized synthetic utility of this compound.

The strategic placement of the bromine atom ortho to the aldehyde group, combined with the electronic effects of the fluorine and methyl groups, makes this compound a tailored substrate for building molecular complexity, particularly in the development of novel therapeutic agents and agrochemicals.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazard Statements: This compound is predicted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic chemistry. A thorough understanding of its physicochemical properties, supported by experimental verification, is essential for its successful application. This guide has provided a framework for its characterization and safe handling, empowering researchers to leverage its unique structural features in the pursuit of scientific innovation.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzaldehyde: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of bromo, fluoro, and methyl functional groups on the benzaldehyde scaffold offers a versatile platform for medicinal chemists and materials scientists. The strategic placement of these substituents allows for regioselective modifications, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its commercial availability, chemical properties, potential applications, and safe handling procedures, grounded in authoritative sources and practical insights.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 916792-17-1[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [2]
MDL Number MFCD07782045[1]

Commercial Availability

This compound is available from specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up studies.

AOBChem USA lists this compound with catalog number AOB82045 and provides it in quantities ranging from 250mg to 5g.[1] Pricing varies by quantity, with larger amounts offering a lower cost per gram.[1] For researchers in need of this specific building block, it is advisable to inquire directly with suppliers for current stock levels and lead times. It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.[2]

Synthesis and Reactivity

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for halogenated and methylated benzaldehydes. A plausible synthetic approach would involve the selective bromination and fluorination of a suitable methylbenzaldehyde precursor.

The reactivity of this compound is dictated by its functional groups: the aldehyde, the bromine atom, and the fluorine atom, all influenced by the methyl group's electronic effects.

G cluster_reactivity Key Reactive Sites of this compound cluster_reactions Potential Chemical Transformations Aldehyde Aldehyde Group (-CHO) Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation Bromine Bromine Atom (-Br) Suzuki_Coupling Suzuki Coupling Bromine->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Bromine->Buchwald_Hartwig Aromatic_Ring Aromatic Ring Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution Aromatic_Ring->Nucleophilic_Aromatic_Substitution Activated by -F caption Reactivity map of this compound.

Caption: Reactivity map of this compound.

The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or oximes. It is also a key participant in reactions like the Wittig olefination and reductive amination to introduce further complexity. The bromine atom is susceptible to displacement and is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution and can enhance the metabolic stability and binding affinity of derivative compounds in a drug discovery context.[3]

Applications in Research and Drug Discovery

Substituted benzaldehydes are pivotal intermediates in the pharmaceutical industry.[3] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel bioactive molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic areas. For instance, related bromo-fluorobenzaldehydes are utilized in the synthesis of prodrugs and other pharmaceutical excipients to modify properties like solubility and bioavailability.[3]

The presence of the bromine atom is particularly advantageous for fragment-based drug discovery and lead optimization, where it can be replaced with other functional groups to explore the chemical space around a biological target. The fluoro and methyl groups can modulate the electronic properties and lipophilicity of the molecule, which are critical parameters for drug efficacy and pharmacokinetics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, the handling procedures for structurally similar compounds provide essential guidance.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Handle with gloves and wear appropriate protective clothing.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5]

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[5]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[4]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[5]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

For detailed safety information, always consult the Safety Data Sheet provided by the supplier before use.

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective utilization in the laboratory. As research in these fields continues to advance, the demand for such specialized intermediates is expected to grow, further solidifying their importance in modern chemical innovation.

References

An In-Depth Technical Guide to the Potential Derivatives of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Bromo-4-fluoro-5-methylbenzaldehyde is a synthetically attractive aromatic aldehyde due to its unique substitution pattern. The presence of an aldehyde group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring offers multiple reactive sites for diversification. This guide provides a comprehensive overview of the potential derivatives of this compound, exploring key synthetic transformations and the pharmacological significance of the resulting molecular architectures. The strategic placement of the bromo and fluoro substituents allows for selective manipulation, making this scaffold a valuable starting point for the synthesis of novel compounds in medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for reaction design and optimization.

PropertyValueSource
CAS Number 916792-17-1[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol Calculated
Appearance Solid (Predicted)N/A
Boiling Point ~255 °C at 760 mmHg (Predicted)[2]
Density ~1.6 g/cm³ (Predicted)[2]

Derivatization of the Aldehyde Functional Group: A Gateway to Diverse Functionalities

The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities, each with its own potential applications.

Knoevenagel Condensation: Synthesis of Chalcones and their Analogs

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[3][4] This reaction is particularly valuable for the synthesis of chalcones and their derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9][10][11]

Causality Behind Experimental Choices: The choice of a weak base, such as piperidine or an inorganic base like potassium carbonate, is crucial to deprotonate the active methylene compound without promoting side reactions of the aldehyde. The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the base.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[12][13][14]

Table of Potential Knoevenagel Products and their Significance

Active Methylene CompoundProduct TypePotential Pharmacological Activity
MalononitrileDicyanovinylbenzeneCytotoxic, Anticancer
Ethyl Cyanoacetateα-CyanoacrylateAnti-inflammatory, Enzyme inhibitor
Diethyl MalonateDiethyl Benzylidene MalonateIntermediate for further synthesis
AcetophenoneChalconeAnticancer, Antimicrobial, Antioxidant[7]

graph Knoevenagel_Condensation {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="2-Bromo-4-fluoro-\n5-methylbenzaldehyde"]; B [label="Active Methylene\nCompound (e.g., Malononitrile)"]; C [label="α,β-Unsaturated Product\n(e.g., Chalcone analog)"];

A -> C [label="Base (e.g., Piperidine)\nEthanol, RT"]; B -> C; }

Caption: Knoevenagel condensation workflow.

Wittig Reaction: Formation of Stilbene Derivatives

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[3][4] This reaction is particularly useful for preparing stilbene derivatives, which are a class of polyphenolic compounds with a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][15][16]

Causality Behind Experimental Choices: The choice of base for generating the ylide from the corresponding phosphonium salt is critical. Strong bases like n-butyllithium are often required for unstabilized ylides, necessitating anhydrous conditions. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Workup and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide.[3]

Table of Potential Stilbene Derivatives and their Significance

Phosphonium SaltProduct TypePotential Pharmacological Activity
Benzyltriphenylphosphonium chlorideStilbeneAnticancer, Antioxidant, Anti-inflammatory[15][16]
(4-Methoxybenzyl)triphenylphosphonium chloride4-MethoxystilbeneCardioprotective, Neuroprotective
(3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride3,4,5-TrimethoxystilbeneAntimitotic, Anticancer

graph Wittig_Reaction {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="2-Bromo-4-fluoro-\n5-methylbenzaldehyde"]; B [label="Phosphorus Ylide"]; C [label="Stilbene Derivative"]; D [label="Triphenylphosphine\nOxide"];

A -> C [label="Anhydrous THF"]; B -> C; C -> D [style=invis]; }

Caption: Wittig reaction for stilbene synthesis.

Reductive Amination: Synthesis of N-Benzylamine Derivatives

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[17] The reaction of this compound with a primary or secondary amine in the presence of a reducing agent yields the corresponding N-substituted benzylamine. These derivatives are important scaffolds in medicinal chemistry, with applications as antimycotics and in the development of various therapeutic agents.[13][17][18][19][20][21][22]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the aldehyde starting material as readily, allowing for the formation of the iminium ion intermediate prior to reduction. Dichloromethane is a common solvent for this reaction as it is inert and effectively dissolves the reactants.

Experimental Protocol: Reductive Amination with Benzylamine

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[17]

Table of Potential N-Benzylamine Derivatives and their Significance

AmineProduct TypePotential Pharmacological Activity
BenzylamineN-Benzyl-N-(2-bromo-4-fluoro-5-methylbenzyl)amineAntimycotic, CNS active agents
AnilineN-(2-bromo-4-fluoro-5-methylbenzyl)anilinePrecursors for kinase inhibitors
Morpholine4-(2-Bromo-4-fluoro-5-methylbenzyl)morpholineAgrochemicals, Antidepressants
Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding benzoic acid derivative. Substituted benzoic acids are important intermediates in organic synthesis and are found in a number of pharmacologically active compounds, including anti-inflammatory and anticancer agents.[23][24][25][26][27][28]

Experimental Protocol: Oxidation to 2-Bromo-4-fluoro-5-methylbenzoic acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.

  • Oxidant Addition: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Reaction Execution: Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.

  • Workup and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude benzoic acid, which can be purified by recrystallization.

Transformations of the Aromatic Ring: Building Complexity

The bromo and fluoro substituents on the aromatic ring provide orthogonal handles for a variety of cross-coupling and substitution reactions, enabling the construction of complex biaryl systems and the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and is a powerful method for the synthesis of biaryl compounds.[29][30][31][32] Biaryls are prevalent motifs in pharmaceuticals, natural products, and functional materials.[28][29][30][31][32]

Causality Behind Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid. The choice of solvent (e.g., a mixture of toluene and water or dioxane and water) is important for dissolving both the organic and inorganic reactants.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature of 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[33][34][35][36][37] The resulting aryl-alkynes are valuable intermediates and are found in various biologically active molecules.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.[33][34]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Anilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl anilines and related compounds, which are important structural motifs in many pharmaceuticals.[32][38]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a Schlenk tube.

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction by GC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom, activated by the ortho-bromo and para-aldehyde groups, can undergo nucleophilic aromatic substitution with various nucleophiles, particularly sulfur-based nucleophiles. This reaction provides a route to introduce thioether functionalities.

Experimental Protocol: SNAr with Thiophenol

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add thiophenol (1.1 eq) and a base such as potassium carbonate (1.5 eq).

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Tandem and Multicomponent Reactions: Towards Molecular Complexity

The multiple reactive sites on this compound allow for the design of tandem or multicomponent reactions to rapidly build molecular complexity. For instance, a Buchwald-Hartwig amination to introduce a primary amine ortho to the aldehyde could be followed by a cyclization reaction to form heterocyclic structures like quinazolines, which are known for their diverse pharmacological activities.[8][30][31][33]

Tandem_Reaction A 2-Bromo-4-fluoro- 5-methylbenzaldehyde B 2-Amino-4-fluoro- 5-methylbenzaldehyde A->B Buchwald-Hartwig Amination (with Ammonia surrogate) C Quinazoline Derivative B->C Condensation with Amidine or Nitrile

Caption: A potential tandem reaction sequence to synthesize quinazolines.

Conclusion

This compound is a highly versatile building block with significant potential for the synthesis of a wide array of derivatives. The strategic derivatization of its aldehyde and aromatic functionalities through well-established synthetic methodologies opens avenues to novel chalcones, stilbenes, biaryls, N-arylamines, and various heterocyclic systems. Many of these structural motifs are of considerable interest to the pharmaceutical and materials science industries. This guide provides a foundational framework for researchers to explore the rich chemistry of this scaffold and to design and synthesize new molecules with potentially valuable biological and physical properties. Further exploration of tandem and multicomponent reactions starting from this compound could lead to the efficient discovery of novel and complex molecular architectures.

References

Introduction: The Strategic Importance of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a methyl group, and a reactive aldehyde function—provides a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these groups allows for sequential, regioselective modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic additions, and reductive aminations. This guide provides a detailed exploration of the principal synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic that governs the transformation to this valuable intermediate.

Part 1: Synthesis via Electrophilic Aromatic Bromination

This synthetic approach is predicated on the direct bromination of a pre-functionalized benzaldehyde. The success of this route hinges on the regiochemical control exerted by the existing substituents on the aromatic ring.

Core Starting Material: 4-Fluoro-3-methylbenzaldehyde

The most logical precursor for this route is 4-fluoro-3-methylbenzaldehyde, a commercially available compound valued as an intermediate in its own right for pharmaceuticals and agrochemicals.[1][2] Its structure contains the requisite fluoro and methyl groups in the correct relative positions.

Scientific Rationale & Mechanistic Considerations

The central challenge is to introduce a bromine atom selectively at the C-2 position of 4-fluoro-3-methylbenzaldehyde. The regiochemical outcome of electrophilic aromatic substitution is dictated by the cumulative electronic and steric effects of the substituents already present on the ring.

  • Aldehyde Group (-CHO): Strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects (-M, -I).

  • Fluorine Atom (-F): Deactivating due to its strong inductive effect (-I) but an ortho, para-director because of its electron-donating resonance effect (+M).

  • Methyl Group (-CH₃): Activating and an ortho, para-director due to its inductive and hyperconjugative effects (+I).

Analysis of Regioselectivity: The target C-2 position is ortho to the deactivating aldehyde group. However, it is also ortho to the activating methyl group and para to the ortho, para-directing fluorine atom. The synergistic activating and directing effects of the methyl and fluoro groups at C-2 are expected to overcome the deactivating influence of the adjacent aldehyde, making this position the most nucleophilic and sterically accessible for electrophilic attack. Bromination at other positions is less favored due to stronger deactivation or lack of concerted activation.

Experimental Protocol (Proposed)

This protocol is based on standard electrophilic bromination conditions for activated aromatic systems, analogous to the bromination of similar substituted benzaldehydes.[3][4]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃) or iron(III) bromide (FeBr₃) (0.1 - 1.1 eq.), and cool the mixture to 0°C in an ice bath.

  • Bromination: Slowly add a solution of molecular bromine (Br₂) (1.0-1.1 eq.) in the same solvent via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with a sodium metabisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Workflow Diagram

G cluster_0 Route 1: Electrophilic Bromination A 4-Fluoro-3-methylbenzaldehyde B Reaction Vessel (DCM, AlCl₃, 0°C) A->B Dissolve C Bromine (Br₂) Addition B->C Add D Reaction at RT C->D Stir E Aqueous Work-up & Extraction D->E Quench F Purification (Chromatography) E->F G This compound F->G

Caption: Workflow for synthesis via electrophilic bromination.

Part 2: Synthesis via Formylation of a Toluene Derivative

This alternative strategy involves constructing the aldehyde functionality onto a pre-existing 2-bromo-4-fluoro-1-methylbenzene ring system. This route offers excellent regiochemical control, as the position of formylation can be precisely directed.

Core Starting Material: 2-Bromo-4-fluorotoluene

2-Bromo-4-fluorotoluene (IUPAC: 2-bromo-4-fluoro-1-methylbenzene) is the key starting material for this pathway. It is commercially available and can be synthesized from 4-fluorotoluene via electrophilic bromination, although this often produces a mixture of isomers that require separation.[5][6][7]

Scientific Rationale & Method Selection

Introducing a formyl (-CHO) group onto an aromatic ring can be achieved through several methods. The choice of method depends on the reactivity of the substrate and the desired regioselectivity.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich arenes.[8][9] The combined activating effects of the methyl and fluoro groups in 2-bromo-4-fluorotoluene make the ring sufficiently nucleophilic for this transformation.[10] The formylation is expected to occur at the position para to the fluorine atom (C-5), which is the most activated and sterically accessible site.

  • Directed ortho-Metalation (DoM) and Halogen-Metal Exchange: This powerful technique uses an organolithium reagent (like n-BuLi or LDA) to selectively functionalize a specific position.

    • Halogen-Metal Exchange: The reaction between an aryl bromide and an alkyllithium reagent at low temperatures (e.g., -78°C) is typically very fast and results in the replacement of the bromine atom with lithium.[11] This would generate a 2-lithio-4-fluoro-1-methylbenzene intermediate. Subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde at the C-2 position, which is precisely where the bromine was. This method offers exceptional regiocontrol.

Given its superior regioselectivity, the halogen-metal exchange followed by formylation is the preferred method.

Experimental Protocol (Halogen-Metal Exchange & Formylation)
  • Reaction Setup: To a flame-dried, three-necked flask under a strict inert atmosphere (N₂ or Ar), add a solution of 2-bromo-4-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.0-1.1 eq., as a solution in hexanes) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 30-60 minutes to allow for complete halogen-metal exchange.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 eq.) dropwise to the aryllithium solution at -78°C.

  • Reaction Progression: After the DMF addition, continue stirring at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the crude product via column chromatography to obtain this compound.

Workflow Diagram

G cluster_1 Route 2: Halogen-Metal Exchange & Formylation A 2-Bromo-4-fluorotoluene B Reaction Vessel (Anhydrous THF, -78°C) A->B C n-BuLi Addition (Halogen-Metal Exchange) B->C D Aryllithium Intermediate C->D E DMF Addition (Formylation) D->E F Aqueous Work-up & Extraction E->F Quench G Purification (Chromatography) F->G H This compound G->H

Caption: Workflow for synthesis via formylation.

Part 3: Comparative Analysis of Starting Materials & Routes

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, cost, scalability, and the technical capabilities of the laboratory.

ParameterRoute 1: Electrophilic BrominationRoute 2: Formylation
Starting Material 4-Fluoro-3-methylbenzaldehyde2-Bromo-4-fluorotoluene
Commercial Availability Readily available as a specialty chemical.[1][12]Readily available as a specialty chemical.[7][13]
Number of Steps 11
Key Reagents Br₂, Lewis Acid (e.g., AlCl₃)n-BuLi, DMF
Key Challenge Regioselectivity: Potential for isomeric impurities if directing group effects are not perfectly selective.Strictly Anhydrous/Inert Conditions: Requires careful handling of pyrophoric n-BuLi and moisture-sensitive intermediates.
Scalability Generally high. Electrophilic brominations are common industrial processes.Moderate to high. Requires specialized equipment for handling organolithium reagents on a large scale.
Safety Considerations Corrosive and toxic bromine; reactive Lewis acids.Pyrophoric n-BuLi; cryogenic temperatures.
Predicted Yield Moderate to good, dependent on selectivity.Good to excellent due to high regioselectivity.

Conclusion & Expert Recommendation

Both synthetic pathways provide viable access to this compound from commercially available starting materials.

  • Route 1 (Bromination) is operationally simpler and avoids the use of pyrophoric reagents. It is an excellent choice if high regioselectivity can be experimentally confirmed and if minor isomeric impurities can be easily removed.

  • Route 2 (Formylation via Halogen-Metal Exchange) offers superior regiochemical control, virtually eliminating the risk of forming isomers. This precision makes it the preferred route for ensuring high purity of the final product, which is often a critical requirement in pharmaceutical synthesis. The need for stringent anhydrous and inert conditions is a key consideration but is standard practice in modern synthetic chemistry labs.

For research and development professionals requiring high-purity material with a predictable outcome, the formylation of 2-bromo-4-fluorotoluene via halogen-metal exchange is the more robust and reliable strategy.

References

A-Tiefenanalyse der elektrophilen und nukleophilen Stellen von 2-Brom-4-fluor-5-methylbenzaldehyd: Ein Leitfaden für die Arzneimittelentwicklung

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von einem Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

In der modernen Arzneimittelentwicklung und der Feinchemikaliensynthese ist ein differenziertes Verständnis der molekularen Reaktivität von größter Bedeutung. Dieses technische Handbuch bietet eine eingehende Untersuchung der elektronischen Eigenschaften von 2-Brom-4-fluor-5-methylbenzaldehyd, einer vielseitigen Zwischenstufe. Wir werden die elektrophilen und nukleophilen Stellen des Moleküls analysieren und so ein grundlegendes Verständnis für sein Reaktionsverhalten in verschiedenen chemischen Umwandlungen vermitteln. Diese Analyse soll Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung in die Lage versetzen, dieses Molekül bei der Synthese neuartiger pharmazeutischer Wirkstoffe und anderer hochwertiger chemischer Substanzen strategisch einzusetzen.

Einführung: Ein Molekül mit strategischer Bedeutung

2-Brom-4-fluor-5-methylbenzaldehyd ist ein substituiertes aromatisches Aldehyd, das aufgrund der einzigartigen Anordnung seiner funktionellen Gruppen als wertvoller Baustein in der organischen Synthese dient. Die Präsenz eines elektrophilen Aldehyds, eines elektronenreichen aromatischen Rings und der modulierenden Effekte von Brom-, Fluor- und Methylsubstituenten verleiht dem Molekül ein komplexes und vielschichtiges Reaktivitätsprofil. Das Verständnis des Zusammenspiels dieser Gruppen ist entscheidend für die Vorhersage und Nutzung seines Verhaltens bei der Synthese komplexer Zielmoleküle.

EigenschaftWertReferenz
Chemische Formel C8H6BrFO
CAS-Nummer 916792-17-1
Molekulargewicht 217.04 g/mol
Aussehen Weißes bis hellgelbes Pulver oder Kristalle

Analyse der reaktiven Stellen: Ein Zusammenwirken elektronischer Effekte

Die Reaktivität von 2-Brom-4-fluor-5-methylbenzaldehyd wird durch die elektronischen Eigenschaften seiner Substituenten bestimmt. Diese Effekte, nämlich der induktive Effekt und der Resonanzeffekt, beeinflussen die Elektronendichte an verschiedenen Stellen des Moleküls und bestimmen so dessen Anfälligkeit für Angriffe durch Elektrophile oder Nukleophile.

Elektrophile Stellen: Ziele für Nukleophile

Die primäre elektrophile Stelle in 2-Brom-4-fluor-5-methylbenzaldehyd ist das Carbonylkohlenstoffatom der Aldehydgruppe.

  • Carbonylkohlenstoff: Die Elektronegativitätsdifferenz zwischen dem Kohlenstoff- und dem Sauerstoffatom der Carbonylgruppe führt zu einer signifikanten Polarisierung der Doppelbindung. Dadurch erhält das Carbonylkohlenstoffatom eine partielle positive Ladung (δ+) und wird zu einem erstklassigen Ziel für nukleophile Angriffe. Aromatische Aldehyde sind im Allgemeinen weniger reaktiv gegenüber nukleophilen Additionsreaktionen als aliphatische Aldehyde, da der aromatische Ring durch Resonanz eine stabilisierende Wirkung hat. Die elektronenziehenden Eigenschaften der Brom- und Fluor-Substituenten an diesem speziellen Molekül verstärken jedoch die Elektrophilie des Carbonylkohlenstoffs.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#EA4335"];

} } Nukleophiler Angriff auf den Carbonylkohlenstoff.

Nukleophile Stellen: Angriffspunkte für Elektrophile

Der aromatische Ring von 2-Brom-4-fluor-5-methylbenzaldehyd ist die primäre nukleophile Region des Moleküls.

  • Aromatischer Ring: Obwohl der aromatische Ring durch die Aldehyd-, Brom- und Fluor-Substituenten insgesamt desaktiviert ist, bleibt er dennoch anfällig für elektrophile aromatische Substitutionsreaktionen. Die dirigierende Wirkung der Substituenten bestimmt die Position des elektrophilen Angriffs.

    • Die Aldehydgruppe ist eine des

An In-Depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Architectural Element in Modern Chemistry

In the landscape of synthetic organic chemistry, the true value of a molecule is often measured by its versatility and the potential it unlocks. 2-Bromo-4-fluoro-5-methylbenzaldehyde, while not a household name, represents a class of highly functionalized aromatic aldehydes that serve as critical building blocks in the design and synthesis of complex molecular architectures. Its strategic arrangement of a reactive aldehyde group, a synthetically versatile bromine atom, and activating/directing fluoro and methyl groups on a benzene ring makes it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of this compound, from its probable synthetic origins to its applications, offering a technical yet accessible resource for scientists and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound, identified by the CAS Number 916792-17-1, is a solid organic compound.[1] Its molecular structure imparts a unique combination of reactivity and stability, making it a desirable intermediate in multi-step syntheses.

PropertyValueSource
CAS Number 916792-17-1
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol [2]
Appearance Solid[3]
Purity Typically ≥98%[2]

While specific, publicly available, detailed spectroscopic data such as ¹H and ¹³C NMR for this compound is not readily found in peer-reviewed journals, data for structurally similar compounds provides a strong basis for predicting its spectral characteristics. For instance, the ¹³C NMR spectrum of 4-methylbenzaldehyde shows the aldehyde carbon at approximately 192.6 ppm.[4] The presence of the electronegative bromine and fluorine atoms in this compound would be expected to induce significant shifts in the aromatic region of both the ¹H and ¹³C NMR spectra, providing a unique fingerprint for this molecule.

The Synthetic Pathway: A Proposed Retrosynthetic Analysis and Forward Synthesis

While a definitive "discovery" paper for this compound is not prominent in the scientific literature, its synthesis can be logically deduced from established organic chemistry principles and analogous preparations of similar substituted benzaldehydes. The most plausible synthetic route involves the formylation of a suitable precursor. A likely retrosynthetic analysis is depicted below.

G target This compound step1 Formylation target->step1 precursor1 1,3-Dibromo-5-fluoro-4-methylbenzene step1->precursor1

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic approach suggests that the target molecule can be synthesized from a dibrominated, fluorinated toluene derivative. The forward synthesis would then involve a selective metal-halogen exchange followed by quenching with a formylating agent. A detailed, plausible experimental protocol is provided below.

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is based on a similar synthesis of 4-Bromo-2-fluoro-5-methylbenzaldehyde and adapted for the target molecule.[5]

Reaction Scheme:

G cluster_0 Synthesis of this compound start 1,3-Dibromo-5-fluoro-4-methylbenzene reagent1 1. n-BuLi, THF, -78 °C 2. DMF start->reagent1 product This compound reagent1->product

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dibromo-5-fluoro-4-methylbenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.05 eq.) is added dropwise via the dropping funnel over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The selective lithiation is expected to occur at the more sterically accessible bromine at position 1.

  • Stirring: The resulting solution is stirred at -78 °C for an additional 30 minutes to ensure complete metal-halogen exchange.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.8 eq.), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Low Temperature (-78 °C): The metal-halogen exchange is typically performed at very low temperatures to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) or undesired eliminations.

  • Selective Lithiation: The choice of starting material and the reaction conditions are crucial for achieving regioselectivity. The bromine at position 1 is more likely to undergo lithiation due to lesser steric hindrance compared to the bromine at position 3.

  • DMF as a Formylating Agent: DMF is a common and effective electrophile for introducing an aldehyde group onto an organolithium species.

The Role in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals.[6][7][8] The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[9] The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1]

While specific drugs derived directly from this compound are not widely reported in the public domain, its structural motifs are found in various bioactive molecules. Its utility lies in its ability to act as a scaffold for the synthesis of a diverse range of compounds, which can then be screened for biological activity. For example, substituted benzaldehydes are precursors to chalcones and other complex molecules that have shown promising antibacterial, anti-tumor, and anti-inflammatory properties.[3]

G Start This compound Step1 Reaction with Acetophenone Start->Step1 Intermediate1 Chalcone Derivative Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Final Bioactive Heterocycle (e.g., Flavonoid, Pyrazoline) Step2->Final

Figure 3: General workflow for the utilization of this compound in the synthesis of bioactive molecules.

Conclusion and Future Outlook

This compound is a testament to the importance of functionalized building blocks in modern organic synthesis. While its own history may not be extensively documented, its value is evident in the potential it holds for the creation of novel chemical entities. The synthetic pathways to this and similar molecules are well-established, relying on fundamental principles of organometallic chemistry. For researchers in drug discovery and materials science, this compound offers a versatile platform for innovation. As the demand for more complex and effective molecules continues to grow, the significance of such well-designed synthetic intermediates will undoubtedly increase, paving the way for future discoveries.

References

Methodological & Application

Application Note: Strategic Use of 2-Bromo-4-fluoro-5-methylbenzaldehyde in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of 2-Bromo-4-fluoro-5-methylbenzaldehyde in Suzuki-Miyaura cross-coupling reactions, designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the substrate's unique reactivity, comprehensive experimental protocols, and expert insights into reaction optimization.

Introduction: The Value of Substituted Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a vast array of therapeutic agents.[4][5]

This application note focuses on a specific and highly functionalized building block: This compound . This substrate is of significant interest due to its unique combination of structural features:

  • An ortho-bromo substituent, providing a handle for cross-coupling.

  • An electron-withdrawing aldehyde group, which modulates reactivity and serves as a versatile synthetic handle for further derivatization.

  • A fluoro substituent, often incorporated into drug candidates to enhance metabolic stability or binding affinity.

  • A methyl group, which provides an additional point of substitution for structure-activity relationship (SAR) studies.

The inherent steric hindrance and electronic properties of this molecule present both challenges and opportunities. This guide provides the scientific rationale and practical protocols to successfully employ this substrate in the synthesis of complex biaryl aldehydes.[6]

Substrate Analysis and Reactivity Considerations

The structure of this compound dictates the strategic choices for successful Suzuki-Miyaura coupling.

  • Steric Hindrance: The aldehyde group is positioned ortho to the bromine atom. This steric bulk can impede the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step of the catalytic cycle.[2][7] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species that can more readily access the hindered C-Br bond.[7][8]

  • Electronic Effects: The aldehyde is a moderate electron-withdrawing group. This electronic effect can be advantageous, as it makes the aryl bromide more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[9] Therefore, while sterically challenging, the substrate is electronically primed for the reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][9][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is typically the rate-limiting step and results in a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex.[11][12][13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiibr Ar¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->pdiibr r1x Ar¹-Br (this compound) r1x->pdiibr Oxidative Addition pdiibiaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pdiibr->pdiibiaryl Transmetalation r2by2 Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) r2by2->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pdiibiaryl pdiibiaryl->pd0 product Ar¹-Ar² (Biaryl Product) pdiibiaryl->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

Success with this sterically demanding substrate hinges on the careful selection of the catalyst, ligand, base, and solvent.

For sterically hindered aryl bromides, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are highly effective as they promote the formation of the active, monoligated Pd(0) species necessary to engage the substrate.[7][8]

Ligand Class Example(s) Key Features & Rationale Typical Loading (mol%)
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich. Excellent for ortho-substituted and electron-neutral/rich aryl chlorides and bromides.[7]1.2 - 2.0 (relative to Pd)
Ferrocenyl Phosphines dppfBidentate ligand providing good stability to the catalyst. Effective for a broad range of substrates but can be less active for highly hindered systems.[14]1.0 - 1.2 (relative to Pd)
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Often used for challenging couplings, including those with aryl chlorides.[11]1.5 - 2.5 (relative to Pd)
Triphenylphosphine (PPh₃) PPh₃A standard, less bulky ligand. Generally insufficient for this hindered substrate and may lead to low yields or catalyst decomposition.[10][15]2.0 - 4.0 (relative to Pd)

Recommendation: For this compound, a catalyst system generated from Pd(OAc)₂ or Pd₂(dba)₃ with a bulky dialkylbiaryl phosphine ligand like SPhos is a highly recommended starting point.

The base activates the boronic acid for transmetalation.[12][13] The choice of base can significantly impact yield, particularly by influencing the solubility of reactants and the rate of competing side reactions like protodeboronation.

Base Typical Solvent System Comments & Considerations
Potassium Carbonate (K₂CO₃) Dioxane/H₂O, Toluene/H₂OA versatile and commonly used base. Effective for a wide range of boronic acids.[10][16]
Potassium Phosphate (K₃PO₄) Dioxane/H₂O, TolueneA stronger, non-nucleophilic base. Often superior for less reactive or sterically hindered boronic acids and aryl halides.[7]
Cesium Carbonate (Cs₂CO₃) Dioxane, THFHighly soluble in organic solvents, often accelerating reactions. Can be beneficial in challenging couplings.[17]
Potassium Fluoride (KF) DioxaneA weaker base that can be effective, especially for substrates with base-sensitive functional groups.[18]

Recommendation: An aqueous mixture of 1,4-Dioxane and water (e.g., 4:1) provides good solubility for both the organic substrate and the inorganic base. K₃PO₄ is an excellent first choice of base due to the substrate's hindered nature.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow prep 1. Reagent Preparation (Substrates, Catalyst, Ligand, Base) setup 2. Reaction Assembly (Add solids to Schlenk flask) prep->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvents (via syringe) inert->solvent react 5. Reaction (Heat to 80-100 °C with stirring) solvent->react monitor 6. Monitor Progress (TLC or GC-MS) react->monitor workup 7. Workup & Extraction (Cool, dilute, wash with H₂O/brine) monitor->workup purify 8. Purification (Silica gel column chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Safety and Handling
  • Reagents: this compound and similar aryl halides should be handled with care. They are irritants and may be harmful if inhaled, swallowed, or in contact with skin.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Work Environment: All operations should be performed in a well-ventilated chemical fume hood.[21]

  • Inert Gas: Palladium catalysts are sensitive to air. Maintaining an inert atmosphere is crucial for catalytic activity.[19]

Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently active ligand/base; Low reaction temperature.Ensure proper degassing of solvents and inert atmosphere. Switch to a bulkier ligand (e.g., SPhos) or a stronger base (K₃PO₄). Increase temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen; Reaction conditions too harsh.Ensure thorough degassing. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). Consider a milder base or lower temperature.[9]
Protodeboronation (Boronic acid decomposition) Water content too high; Base too strong or reaction time too long.Use anhydrous solvents if possible (with a base like CsF). Reduce reaction time or switch to a milder base (e.g., K₂CO₃ or KF).
Recovery of Starting Material Incomplete reaction; Catalyst deactivation.See "Low or No Conversion". Increase catalyst loading slightly (e.g., from 2% to 3%).
Conclusion

This compound is a valuable, highly functionalized substrate for the synthesis of complex biaryl aldehydes. While its ortho-substituted nature presents a steric challenge, this can be effectively overcome through the rational selection of a palladium catalyst system featuring a bulky, electron-rich monophosphine ligand such as SPhos. By carefully optimizing the choice of base and solvent, researchers can achieve high yields and harness the full synthetic potential of this versatile building block for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Reaction with 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its reliability and functional group tolerance.[1][3][4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7]

This application note provides a detailed protocol and in-depth scientific rationale for performing a Sonogashira reaction with 2-Bromo-4-fluoro-5-methylbenzaldehyde, a substituted aryl bromide. The presence of the aldehyde, fluorine, and methyl groups on the aromatic ring presents a specific context for this transformation, requiring careful consideration of reaction parameters to achieve high efficiency and yield.

Mechanistic Insights: A Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[1][8]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.[8][10] This step is believed to increase the acidity of the alkyne's terminal proton, facilitating its removal by the base.[8]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation.[9] The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[1]

Sonogashira_Mechanism cluster_reactants ArX Ar-X (this compound) ArPdX ArPdX ArX->ArPdX CuAcetylide CuAcetylide ArPdAlkyne ArPdAlkyne CuAcetylide->ArPdAlkyne OxAdd OxAdd Transmetalation Transmetalation RedElim RedElim

Caption: Simplified Catalytic Cycle of the Sonogashira Reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with a generic terminal alkyne, for instance, Phenylacetylene. The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating elevated temperatures for the reaction to proceed efficiently.[9][11]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolMmolEq.
This compoundC₈H₆BrFO217.04217 mg0.0011.01.0
PhenylacetyleneC₈H₆102.14122.6 mg (135 µL)0.00121.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9021.0 mg0.000030.030.03
Copper(I) IodideCuI190.455.7 mg0.000030.030.03
Triethylamine (TEA)C₆H₁₅N101.19420 µL-3.03.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.115 mL---
Step-by-Step Procedure
  • Inert Atmosphere Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (217 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.0 mg, 0.03 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol).

    • Causality: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst to palladium black.[11][12] Therefore, maintaining an inert atmosphere is critical for success.

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous, degassed tetrahydrofuran (5 mL) followed by triethylamine (420 µL, 3.0 mmol).

    • Causality: THF is a common solvent that dissolves the reactants well.[4] Triethylamine acts as the base to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[1] An excess of the base is used to drive the reaction forward.

  • Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise to the stirring mixture via a syringe.

    • Causality: A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: As an aryl bromide, the substrate is less reactive than an aryl iodide and may require heating to facilitate the oxidative addition step.[11][13]

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the amine base and its salt, as well as any remaining copper salts.

  • Final Product Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoro-5-methyl-2-(phenylethynyl)benzaldehyde.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst; Insufficiently inert atmosphere; Inappropriate solvent.[12]Use fresh catalysts; Ensure rigorous degassing of solvents and maintain a positive inert gas pressure; Try alternative solvents like DMF or dioxane.[13]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; High copper catalyst loading.[12]Improve inert atmosphere techniques; Reduce the amount of CuI or consider a copper-free protocol.[11][14]
Formation of Palladium Black Oxygen in the reaction; Impure reagents; High temperature.[11]Ensure a strictly anaerobic environment; Use purified reagents and anhydrous solvents; Avoid excessive heating.
Incomplete Consumption of Starting Material Low reaction temperature; Insufficient catalyst loading.[12][13]Incrementally increase the temperature (e.g., to 80 °C); Slightly increase the catalyst loading.

Safety Precautions

  • Reagent Handling: Palladium catalysts and copper salts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Tetrahydrofuran and triethylamine are flammable and should be handled with care, away from ignition sources.

  • Reaction Exothermicity: While typically manageable on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic.[15][16] For larger-scale reactions, careful monitoring of the internal temperature and provisions for cooling are advised.

  • Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, according to institutional guidelines.

Characterization of the Final Product

The identity and purity of the synthesized 4-fluoro-5-methyl-2-(phenylethynyl)benzaldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch and the alkyne C≡C stretch.

  • Melting Point: To assess the purity of a solid product.

References

The Strategic Application of 2-Bromo-4-fluoro-5-methylbenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors hinges on the availability of versatile and precisely functionalized chemical scaffolds. 2-Bromo-4-fluoro-5-methylbenzaldehyde emerges as a highly valuable, albeit specialized, intermediate for medicinal chemists. Its unique substitution pattern—featuring an aldehyde for diverse derivatization, a bromine atom as a key handle for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic fine-tuning—positions it as a strategic starting material for complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on the synthesis of kinase inhibitors, supported by established methodologies for analogous compounds.

The true utility of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde can readily undergo reactions such as reductive amination, Wittig reactions, and condensations, while the bromo substituent is primed for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings[1]. This bifunctionality allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the construction of libraries of potential drug candidates.

Core Application: Synthesis of Novel Kinase Inhibitors

Kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The specific substitution pattern of this compound makes it an attractive scaffold for the synthesis of inhibitors targeting various kinases, including the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer. The general strategy involves utilizing the benzaldehyde core to build a heterocyclic system that can interact with the kinase active site, while the bromo- and methyl-substituted phenyl ring can be further functionalized to achieve desired potency, selectivity, and pharmacokinetic properties.

A notable application of related bromo-fluorobenzaldehyde regioisomers is in the synthesis of tetra-orthogonally-substituted aromatic scaffolds for the development of novel EGFR inhibitors related to Gefitinib[2]. This highlights the potential of the this compound scaffold in accessing complex and potent kinase inhibitors.

Proposed Synthetic Pathway to a Putative EGFR Inhibitor

The following protocol outlines a proposed synthetic route to a novel kinase inhibitor, leveraging the reactivity of this compound. This pathway is a composite of established synthetic transformations for similar molecules.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for Core Scaffold Elaboration

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid or ester. This reaction is a foundational step to introduce diversity at the 2-position of the benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.1 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvents (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Protocol 2: Reductive Amination for Side Chain Introduction

This protocol details the reductive amination of the aldehyde functionality of the coupled product with a primary or secondary amine to introduce a key side chain, often crucial for interaction with the solvent-exposed region of the kinase.

Materials:

  • Coupled aldehyde from Protocol 1 (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)

  • Solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the coupled aldehyde in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the amine and stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final inhibitor candidate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for key transformations involving substituted bromobenzaldehydes, based on literature precedents for analogous compounds.

Reaction TypeStarting Material AnalogueCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki Coupling2-Bromo-4-fluorobenzaldehydePd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O801285-95Adapted from similar reactions
Reductive AminationSubstituted BenzaldehydeNaBH(OAc)₃DichloromethaneRT12-2470-90Adapted from similar reactions
Nitration2-Bromo-4-fluorobenzaldehydeH₂SO₄/HNO₃-01-2>95[2]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the proposed two-step synthetic workflow for the generation of a kinase inhibitor candidate from this compound.

G start 2-Bromo-4-fluoro- 5-methylbenzaldehyde step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate Coupled Aldehyde Intermediate step1->intermediate step2 Reductive Amination (Amine, NaBH(OAc)₃) intermediate->step2 product Final Kinase Inhibitor Candidate step2->product G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds dimer Dimerization & Autophosphorylation EGFR->dimer pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->pathway Activates response Cell Proliferation, Survival, Angiogenesis pathway->response TKI Synthesized TKI (e.g., from 2-Bromo-4-fluoro- 5-methylbenzaldehyde) TKI->dimer Inhibits

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of a Multifunctional Building Block

Protein kinases, enzymes that regulate the majority of cellular pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2] A key challenge in this field lies in the efficient and modular synthesis of diverse chemical scaffolds that can potently and selectively target the ATP-binding site of specific kinases.

2-Bromo-4-fluoro-5-methylbenzaldehyde is a trifunctional aromatic building block of significant strategic value in medicinal chemistry. Its unique substitution pattern offers a confluence of reactive sites, enabling a multi-dimensional approach to molecular elaboration. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the aldehyde provides a gateway for constructing various heterocyclic cores or introducing key pharmacophoric elements, and the fluoro and methyl groups allow for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of potent kinase inhibitors, with a focus on p38 MAP kinase inhibitors as an illustrative example.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound is primarily centered on two powerful transformations: palladium-catalyzed cross-coupling reactions for C-C or C-N bond formation and condensation/reductive amination reactions involving the aldehyde moiety.

  • Palladium-Catalyzed Cross-Coupling: The bromo substituent is ideally positioned for reactions such as the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination (for installing amine functionalities).[4] These reactions are fundamental to building the core scaffolds of many kinase inhibitors, which often feature a biaryl or N-aryl structure to effectively occupy the ATP-binding pocket.[5]

  • Aldehyde Transformations: The aldehyde group is a versatile precursor for numerous synthetic operations. It can undergo reductive amination to link the core to a side chain or a solubilizing group, a common strategy in kinase inhibitor design.[6] Furthermore, it can participate in condensation reactions with various nucleophiles to construct key heterocyclic systems, such as imidazoles or pyrimidines, which are prevalent motifs in kinase inhibitors known to interact with the hinge region of the kinase.

The following sections will detail protocols for a plausible synthetic sequence towards a p38 MAP kinase inhibitor, demonstrating the application of these core strategies. The proposed route is adapted from established syntheses of analogous pyridinyl-based inhibitors, employing a "scaffold hopping" approach from a pyridine to a benzene core.[3]

Illustrative Synthesis of a Phenyl-based p38 MAP Kinase Inhibitor

This section outlines a representative multi-step synthesis of a potential p38 MAP kinase inhibitor starting from this compound. The overall workflow is depicted below.

G A 2-Bromo-4-fluoro- 5-methylbenzaldehyde B Suzuki-Miyaura Coupling (Intermediate 1) A->B Arylboronic Ester Pd Catalyst C Reductive Amination (Intermediate 2) B->C Amine Reducing Agent D Final Kinase Inhibitor C->D Further Functionalization (e.g., Acylation) G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region Pocket1 Hydrophobic Pocket I Pocket2 Solvent-Exposed Region Core Heterocyclic Core (from Aldehyde) Core->Hinge H-Bonds Aryl1 Aryl Group (from Suzuki) Aryl1->Pocket1 Hydrophobic Interactions SideChain Side Chain (from Reductive Amination) SideChain->Pocket2 Solubilizing Interactions

References

Application Notes and Protocols: Detailed Experimental Procedure for the Formylation of Bromo-Fluoro-Toluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formylation of aromatic rings, a cornerstone of organic synthesis, provides a direct route to aromatic aldehydes, which are pivotal precursors in the pharmaceutical, agrochemical, and materials science industries. Among the various methodologies, the Vilsmeier-Haack reaction stands out for its efficacy in formylating electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4] The Vilsmeier reagent, being a mild electrophile, exhibits high selectivity for activated aromatic substrates.[5]

This document provides a comprehensive, in-depth guide for the formylation of a specific bromo-fluoro-toluene isomer, namely 1-bromo-4-fluoro-2-methylbenzene , via the Vilsmeier-Haack reaction. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each experimental choice.

Regioselectivity in the Formylation of 1-Bromo-4-fluoro-2-methylbenzene

The success of any electrophilic aromatic substitution hinges on understanding the directing effects of the substituents on the aromatic ring. In the case of 1-bromo-4-fluoro-2-methylbenzene, we have three substituents to consider: a methyl group (-CH₃), a fluorine atom (-F), and a bromine atom (-Br).

  • Methyl Group (-CH₃): An activating group that directs electrophilic substitution to the ortho and para positions through an inductive effect.

  • Fluorine (-F) and Bromine (-Br): Both are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

When multiple substituents are present, the position of substitution is determined by the interplay of their directing and activating/deactivating effects. In our chosen substrate, the methyl group is the strongest activating group. Therefore, it will primarily dictate the position of formylation. The positions ortho and para to the methyl group are C6 and C4, respectively. The C4 position is already occupied by the fluorine atom. Of the two ortho positions (C3 and C5), C5 is also substituted with a bromine atom. This leaves the C6 position as the most likely site for formylation, being ortho to the activating methyl group and not sterically hindered by the adjacent bromine atom.

Therefore, the expected major product of the Vilsmeier-Haack formylation of 1-bromo-4-fluoro-2-methylbenzene is 2-bromo-5-fluoro-4-methylbenzaldehyde .

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Bromo-4-fluoro-2-methylbenzene≥98%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Commercially availableHandle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Diethyl ether (Et₂O)AnhydrousCommercially available
Sodium acetate (NaOAc)AnhydrousCommercially available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
BrineSaturated aqueous solution of NaClPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially available
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
HexaneHPLC gradeCommercially availableFor column chromatography.
Ethyl acetateHPLC gradeCommercially availableFor column chromatography.

Safety Precautions

Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a suitable quenching agent (e.g., dry sand) readily available.

N,N-Dimethylformamide (DMF) is a suspected teratogen and can be absorbed through the skin. Handle with care, avoiding inhalation and skin contact.

Bromo-fluoro-toluene isomers are flammable and may cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate PPE.

Detailed Experimental Protocol

This protocol is adapted from general Vilsmeier-Haack procedures for substituted aromatic compounds.[3]

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to orange-colored solid or viscous liquid indicates the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 1-bromo-4-fluoro-2-methylbenzene (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice-water bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic.

  • Once the initial exotherm has subsided, add a saturated aqueous solution of sodium acetate until the pH of the mixture is neutral (pH ~7).

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product, a yellowish oil or solid, can be purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Collect the fractions containing the desired product (monitored by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified 2-bromo-5-fluoro-4-methylbenzaldehyde as a solid.

  • For further purification, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed.[6][7][8][9][10]

Characterization of 2-Bromo-5-fluoro-4-methylbenzaldehyde

The structure of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the aldehyde proton (δ ~10.2 ppm), a singlet for the methyl protons (δ ~2.5 ppm), and two singlets or doublets in the aromatic region for the two aromatic protons.

  • ¹³C NMR (CDCl₃): The spectrum should display a signal for the carbonyl carbon (δ ~190 ppm), signals for the aromatic carbons (δ ~110-160 ppm), and a signal for the methyl carbon (δ ~20 ppm). The carbon attached to fluorine will show a large coupling constant.

  • FT-IR (KBr): Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-H stretch (around 2850 and 2750 cm⁻¹) should be observed.

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₆BrFO, MW: 217.04 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be evident.

Experimental Workflow and Reaction Mechanism

The overall experimental workflow can be visualized as follows:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 1-Bromo-4-fluoro-2-methylbenzene Substrate->Iminium_Salt 60-70 °C Hydrolysis Hydrolysis (H₂O, NaOAc) Iminium_Salt->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Chromatography Silica Gel Chromatography Crude_Product->Chromatography Pure_Product Pure Aldehyde Chromatography->Pure_Product

Caption: Vilsmeier-Haack reaction workflow.

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF O=CH-N(CH₃)₂ Intermediate1 Intermediate A O=CH-N⁺(CH₃)₂-P(=O)Cl₂ + Cl⁻ DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ P(=O)Cl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ Intermediate1->Vilsmeier Elimination Sigma_Complex Sigma Complex [Ar(H)(CH=N⁺(CH₃)₂)] Vilsmeier->Sigma_Complex Arene Bromo-fluoro-toluene Ar-H Arene->Sigma_Complex Electrophilic Attack Iminium_Ion Iminium Ion [Ar-CH=N⁺(CH₃)₂]Cl⁻ Sigma_Complex->Iminium_Ion -H⁺ Hemiaminal Hemiaminal Intermediate Ar-CH(OH)-N⁺(CH₃)₂ Iminium_Ion->Hemiaminal Nucleophilic Attack Water H₂O Water->Hemiaminal Aldehyde Final Product Ar-CHO Hemiaminal->Aldehyde Elimination of (CH₃)₂NH₂⁺

Caption: Vilsmeier-Haack reaction mechanism.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. We present a critical analysis of potential synthetic strategies, ultimately recommending a robust and regioselective pathway suitable for larger-scale production. Detailed, step-by-step protocols for the synthesis, purification, and subsequent derivatization are provided, alongside essential safety considerations and analytical characterization methods. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented approach to this valuable chemical building block.

Strategic Analysis of Synthetic Routes

The synthesis of polysubstituted aromatic compounds requires careful planning to ensure high regioselectivity, which is paramount for avoiding costly and challenging purification steps during scale-up. For the target molecule, this compound, two primary retrosynthetic pathways are considered.

  • Route A: Electrophilic Bromination of a Benzaldehyde Precursor. This approach begins with 4-fluoro-5-methylbenzaldehyde and introduces the bromine atom via electrophilic aromatic substitution. While conceptually straightforward, the directing effects of the existing substituents (an ortho,para-directing methyl group and a deactivating, ortho,para-directing fluoro group, versus a meta-directing aldehyde) can lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.

  • Route B: Directed ortho-Metalation (DoM) and Formylation. This strategy begins with a more simply substituted arene, 1-bromo-5-fluoro-4-methylbenzene. The bromine atom is used as a directing metalation group (DMG) to achieve highly regioselective lithiation at the ortho position.[1][2] This lithiated intermediate is then quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde group. This method offers superior control over the substitution pattern, making it the preferred route for a scalable and reliable synthesis.[3][4]

Workflow for Synthetic Route Selection

The following diagram illustrates the decision-making process that favors Route B for its superior regioselectivity, a critical factor in process chemistry.

G Start Goal: Synthesize this compound Decision Decision Point: Prioritize Regioselectivity and Purity for Scale-Up Start->Decision RouteA Route A: Direct Bromination of 4-fluoro-5-methylbenzaldehyde AnalysisA Analysis: Potential for regioisomer formation. Challenging purification on scale. RouteA->AnalysisA RouteB Route B: Directed ortho-Metalation of 1-bromo-5-fluoro-4-methylbenzene AnalysisB Analysis: Excellent regiocontrol due to DMG. Predictable and clean conversion. RouteB->AnalysisB Conclusion Recommended Path: Route B is superior for scalable synthesis. AnalysisA->Conclusion AnalysisB->Conclusion Decision->RouteA Lower Step Count Decision->RouteB Higher Regiocontrol

Caption: Synthetic route selection workflow.

Recommended Scale-Up Synthesis Protocol: Directed ortho-Metalation

This protocol details the synthesis of this compound from 1-bromo-5-fluoro-4-methylbenzene. The key transformation relies on the ability of the bromine atom to direct lithiation to the adjacent C2 position, followed by electrophilic quench with DMF.[1][3]

Overall Reaction Scheme

Caption: Synthesis of the target compound via DoM.

Protocol 2.1: Synthesis of this compound

Materials and Reagents:

Reagent/SolventM.W. ( g/mol )MolesMolar Eq.QuantityPuritySupplier
1-bromo-5-fluoro-4-methylbenzene189.030.501.094.5 g>98%Sigma-Aldrich
n-Butyllithium (n-BuLi)64.060.551.1220 mL2.5 M in hexanesAcros Organics
N,N-Dimethylformamide (DMF)73.090.601.243.9 g (46.5 mL)Anhydrous, >99.8%Sigma-Aldrich
Tetrahydrofuran (THF)72.11--1.0 LAnhydrous, >99.9%EMD Millipore
Diethyl Ether74.12--500 mLAnhydrousFisher Scientific
Saturated NH₄Cl (aq)---500 mL-Lab Prepared
Saturated NaCl (brine)---250 mL-Lab Prepared
Anhydrous MgSO₄120.37--30 gGranularVWR

Procedure:

  • Reactor Setup: Equip a 3 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.

  • Initial Charging: Charge the flask with 1-bromo-5-fluoro-4-methylbenzene (94.5 g, 0.50 mol) and anhydrous tetrahydrofuran (THF, 1.0 L).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiating Agent Addition: Slowly add n-butyllithium (220 mL of a 2.5 M solution in hexanes, 0.55 mol) dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Scientist's Note: The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate. Anhydrous conditions are mandatory as organolithiums are potent bases that are readily quenched by protic sources like water.[5]

  • Stirring: Stir the resulting mixture at -78 °C for an additional 60 minutes to ensure complete metalation.

  • Electrophile Addition: Add anhydrous N,N-dimethylformamide (DMF, 46.5 mL, 0.60 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C over approximately 90 minutes.

  • Quenching: Carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Extract the aqueous layer with diethyl ether (2 x 250 mL).

  • Washing: Combine the organic layers and wash with water (2 x 250 mL) and then with saturated brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Aromatic aldehydes can be prone to oxidation to the corresponding carboxylic acid. A highly effective method for purification involves the formation of a solid bisulfite adduct, which can be isolated by filtration and then hydrolyzed to regenerate the pure aldehyde.[6][7][8]

Protocol 3.1: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in methanol (500 mL). To this solution, add a freshly prepared saturated solution of sodium bisulfite (NaHSO₃) in water (approx. 600 mL) and stir vigorously for 2-3 hours at room temperature. A thick white precipitate of the bisulfite adduct will form.

    • Rationale: This reversible nucleophilic addition is highly selective for aldehydes, allowing for efficient separation from non-carbonyl impurities.[7]

  • Isolation: Collect the solid adduct by vacuum filtration and wash the filter cake with cold methanol (100 mL) followed by diethyl ether (200 mL).

  • Regeneration of Aldehyde: Suspend the filter cake in a mixture of ethyl acetate (800 mL) and 10% aqueous sodium carbonate (Na₂CO₃) solution (800 mL). Stir the biphasic mixture vigorously until the solid dissolves completely (approx. 2-4 hours).

  • Final Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 200 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the purified this compound.

Expected Yield: 75-85% (based on 1-bromo-5-fluoro-4-methylbenzene). Appearance: Off-white to pale yellow solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[9][10]

TechniqueExpected Results
¹H NMR (500 MHz, CDCl₃)δ ~10.2 (s, 1H, -CHO), ~7.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃).
¹³C NMR (125 MHz, CDCl₃)δ ~190 (C=O), ~160 (d, C-F), ~138 (C-Br), ~135, ~125, ~120, ~118 (Ar-C), ~20 (-CH₃).
FT-IR (ATR, cm⁻¹)~2850, 2750 (C-H stretch, aldehyde), ~1690 (C=O stretch), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-F stretch).
GC-MS Purity >98%, M⁺ peak corresponding to C₈H₆BrFO.
HPLC Purity analysis against a standard, suitable for quantitative assessment.[11][12]

Synthesis of Derivatives

The synthesized this compound is a versatile intermediate. The aldehyde can undergo nucleophilic addition, and the aryl bromide can participate in cross-coupling reactions.

Protocol 4.1: Grignard Addition to Form a Secondary Alcohol

This protocol demonstrates the conversion of the aldehyde to a secondary alcohol using a Grignard reagent.[13][14][15]

Reaction Scheme for Derivative Synthesis:

Caption: Synthesis of a secondary alcohol derivative.

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (21.7 g, 0.1 mol) in 200 mL of anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (PhMgBr, 35 mL of a 3.0 M solution in diethyl ether, 0.105 mol) dropwise, maintaining the temperature below 5 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction back to 0 °C and quench by the slow addition of 100 mL of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.

Safety and Hazard Management

n-Butyllithium: A pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) by trained personnel. Use a syringe or cannula for transfers.

Bromine-Containing Compounds: Aryl bromides are toxic and can be irritating. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

Cryogenic Conditions: The use of a dry ice/acetone bath (-78 °C) requires insulated gloves and safety glasses to prevent cold burns.

Waste Disposal: Quench any residual n-butyllithium carefully with a less reactive alcohol (e.g., isopropanol) before aqueous workup. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Catalytic Cross-Coupling with 2-Bromo-4-fluoro-5-methylbenzaldehyde: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Benzaldehyde Core

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-4-fluoro-5-methylbenzaldehyde stands out as a particularly valuable building block. Its substituted benzene ring, featuring a bromine atom for versatile cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, a methyl group for steric and electronic influence, and an aldehyde for further derivatization, offers a rich platform for creating diverse and complex molecular architectures.

This guide provides an in-depth exploration of catalytic systems for cross-coupling reactions with this substrate. We move beyond mere procedural descriptions to offer a rationale for catalyst and ligand selection, detailed, field-tested protocols, and an understanding of the mechanistic nuances inherent in coupling a sterically hindered and electronically distinct aryl bromide. The protocols herein are designed to be robust starting points for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate.

General Workflow for Palladium-Catalyzed Cross-Coupling

A successful cross-coupling reaction hinges on the careful exclusion of oxygen and moisture, which can degrade catalysts and reagents. The following workflow represents a generalized approach applicable to the protocols detailed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Oven-dried Schlenk Flask + Stir Bar purge Evacuate & Backfill with Inert Gas (3x) prep_flask->purge reagents Add Substrate, Coupling Partner, Base, Catalyst, & Ligand purge->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Specified Temperature solvent->heat monitor Monitor by TLC/GC-MS/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry purify Concentrate & Purify (e.g., Column Chromatography) dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and broad functional group tolerance.[1] For a sterically hindered substrate like this compound, the key challenge is to facilitate the oxidative addition and subsequent transmetalation steps. The ortho-bromo and ortho-aldehyde substituents create a sterically demanding environment around the palladium center.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is paramount. Ligands from the Buchwald family, such as SPhos or XPhos, are designed to accelerate both oxidative addition and reductive elimination while preventing catalyst decomposition.[2] Their steric bulk promotes the formation of a monoligated, highly active Pd(0) species.[3]

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often optimal. Stronger bases like alkoxides can lead to side reactions with the aldehyde functionality. The base is crucial for activating the boronic acid in the transmetalation step.[1]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. Water is essential for dissolving the inorganic base and facilitating the transmetalation process.[1]

Protocol 1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[4]

Materials:

  • Same as Protocol 1.1, but use a dedicated microwave reaction vial.

  • Potassium carbonate (K₂CO₃, 2.0 equiv) can be used as an alternative base.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.03 equiv) is a robust catalyst for microwave conditions.

Procedure:

  • In a microwave vial, combine this compound, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add a degassed solvent mixture (e.g., ethanol/water 1:1) to a concentration of 0.2-0.5 M.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature of 120-140 °C for 10-30 minutes.[5]

  • After cooling, work up the reaction as described in Protocol 1.1.

Data Summary: Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene/H₂O1101280-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O120 (MW)0.390-98
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852475-85

Yields are estimates based on analogous reactions in the literature and will vary with specific substrates and conditions.

Heck Reaction: Arylation of Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[6] The presence of an electron-withdrawing aldehyde group on our substrate can be beneficial for the oxidative addition step.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[8]

  • Ligand: For aryl bromides, phosphine ligands like triphenylphosphine (PPh₃) are often sufficient, although more electron-rich and bulky phosphines can sometimes improve yields.[9]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated during the catalytic cycle.[6]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly employed.[10]

Protocol 2.1: Heck Coupling with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Combine this compound, Pd(OAc)₂, and PPh₃ in a Schlenk tube under an inert atmosphere.

  • Add anhydrous DMF, followed by styrene and Et₃N.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the stilbene derivative.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[11] This reaction is known for its tolerance of a wide range of functional groups, including aldehydes.[12]

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_ArX->PdII_Alkyne Transmetalation (Cu-C≡CR') PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product Cu_Cycle Copper Cycle (activates alkyne)

Caption: Simplified Sonogashira catalytic cycle.

Causality Behind Experimental Choices:

  • Catalyst System: The classic system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex undergoes the main catalytic cycle, while the copper salt activates the alkyne by forming a copper acetylide, which facilitates transmetalation.[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[13]

  • Solvent: THF is a common solvent for this reaction.

Protocol 3.1: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF.

  • Add Et₃N followed by the dropwise addition of phenylacetylene.

  • Stir the reaction at room temperature. For less reactive bromides, gentle heating (40-60 °C) may be required.

  • Monitor the reaction for 2-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or diethyl ether.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[14] The reaction couples an aryl halide with a primary or secondary amine.[15]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like BrettPhos or RuPhos, in combination with Pd₂(dba)₃ or a pre-catalyst, are highly effective. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are preferred.

Protocol 4.1: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • BrettPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOt-Bu.

  • Add this compound.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for 4-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Summary: C-N and C-C Coupling Reactions

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Yield (%)
Heck StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF11070-85
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (3)- (CuI 5%)Et₃NTHF5080-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOt-BuToluene10085-95
Buchwald-Hartwig AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10075-90

Yields are estimates based on analogous reactions in the literature and will vary with specific substrates and conditions.

C-H Activation: A Modern Frontier

Direct C-H activation/arylation represents a more atom-economical approach to forming C-C bonds, avoiding the need for pre-functionalized coupling partners.[18] While specific protocols for this compound are less common, the general principle involves using it as the arylating agent in a palladium-catalyzed reaction with a C-H rich substrate, such as a heterocycle.

Conceptual Approach:

A reaction could be envisioned between this compound and a substrate like thiophene. The catalytic system would likely involve a palladium catalyst (e.g., Pd(OAc)₂) and a ligand, often with an oxidant to regenerate the active catalyst.[19] The challenge lies in controlling the regioselectivity of the C-H activation on the coupling partner.

This area is rapidly evolving, and researchers are encouraged to consult recent literature for the latest developments in ligand design and reaction conditions for specific C-H activation applications.

Conclusion

This compound is a substrate primed for a multitude of high-impact synthetic transformations. The success of these cross-coupling reactions is not merely a matter of following a recipe but of understanding the interplay between the substrate's steric and electronic properties and the rational selection of the catalytic system. The bulky phosphine ligands for Suzuki and Buchwald-Hartwig reactions, the dual catalytic system for Sonogashira couplings, and the classic conditions for the Heck reaction all represent tailored solutions to specific mechanistic challenges. By providing both detailed protocols and the scientific reasoning behind them, this guide aims to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

Application Note & Protocols: One-Pot Synthesis Strategies Involving 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the one-pot synthesis of complex nitrogen-containing heterocycles using 2-Bromo-4-fluoro-5-methylbenzaldehyde as a key building block. The focus is on tandem and multi-component strategies that leverage the unique reactivity of the aldehyde and aryl bromide functionalities to construct medicinally relevant scaffolds, such as quinolines and isoquinolines, in a single, efficient operation. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide aims to empower chemists to accelerate discovery and development workflows.

Introduction: The Strategic Value of this compound

This compound is a highly versatile trifunctional building block. Its strategic importance in medicinal and materials chemistry stems from the orthogonal reactivity of its three key functional groups:

  • Aldehyde: Serves as an electrophilic handle for condensation, imine formation, and olefination reactions, initiating the assembly of new ring systems.

  • Aryl Bromide: Acts as a prime coupling point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Fluoro and Methyl Groups: These substituents on the benzene ring modulate the electronic properties and lipophilicity of the final molecule, which are critical parameters in drug design.

One-pot, or tandem, synthesis represents a paradigm of efficiency in modern organic chemistry.[1] By combining multiple reaction steps into a single operation without isolating intermediates, these strategies reduce solvent waste, minimize purification steps, and shorten overall synthesis time.[1][2] This application note details a robust one-pot protocol for the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry, starting from this compound.

One-Pot Synthesis of Substituted Quinolines via Tandem Condensation and Intramolecular C-N Coupling

The synthesis of quinolines is a cornerstone of heterocyclic chemistry due to their prevalence in biologically active compounds.[3] The Friedländer annulation, a classic method, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] While effective, this often requires the pre-synthesis of the o-aminoaryl aldehyde.

This section outlines a one-pot strategy that circumvents this by combining three key transformations in a single flask: a Knoevenagel condensation, a reduction of a nitro group (conceptually analogous to generating an in-situ amine equivalent), and a final intramolecular cyclization. While direct literature for this compound is sparse, the principles are well-established for analogous o-bromoaldehydes and can be adapted.[3][5] This protocol is based on the multi-component synthesis of pyrimido[4,5-b]quinolines, which involves the condensation of an aldehyde, an amine-containing heterocycle, and a 1,3-dicarbonyl compound.[6]

Scientific Principle & Causality

The reaction proceeds through a cascade of events initiated by the base-catalyzed Knoevenagel condensation between the aldehyde group of this compound and an active methylene compound (e.g., dimedone). Concurrently, an amino-nucleophile (e.g., 6-amino-1,3-dimethyluracil) attacks the newly formed Michael acceptor. The resulting intermediate possesses all the necessary atoms and stereoelectronic arrangement to undergo an intramolecular cyclization, followed by dehydration, to yield the fused quinoline system. The aryl bromide remains intact for potential downstream functionalization.

The choice of a robust base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is critical; it is strong enough to catalyze the initial condensation without promoting unwanted side reactions.[6] Performing the reaction under solvent-free conditions at elevated temperatures enhances reaction rates and often simplifies product isolation.[6]

Visualizing the Workflow

The logical flow of this one-pot synthesis is depicted below. The process begins with three distinct starting materials which, under the influence of heat and catalysis, converge into a single, complex heterocyclic product.

G cluster_end Final Product A 2-Bromo-4-fluoro- 5-methylbenzaldehyde P1 Mix & Add Catalyst (e.g., DABCO) A->P1 B Active Methylene Cmpd. (e.g., Dimedone) B->P1 C Amino-Nucleophile (e.g., 6-Aminouracil) C->P1 P2 Heat (e.g., 90-100 °C) Solvent-free P1->P2 D Fused Quinoline Derivative P2->D Condensation, Cyclization, Dehydration

Caption: Workflow for the one-pot synthesis of fused quinoline derivatives.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of pyrimido[4,5-b]quinolines and serves as a representative example.[6] Researchers should consider this a starting point for optimization with their specific substrates.

Materials:

  • This compound (1.0 mmol, 217 mg)

  • Dimedone (1.0 mmol, 140 mg)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155 mg)

  • DABCO (0.15 mmol, 17 mg)

  • Round-bottom flask (10 mL)

  • Stir bar

  • Heating mantle or oil bath with temperature control

  • Ethanol (for recrystallization)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.15 mmol).

  • Place the flask in a preheated oil bath or heating mantle set to 90 °C.

  • Stir the reaction mixture vigorously. The solid mixture will typically melt and become a homogenous liquid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will often solidify.

  • Add 5 mL of hot ethanol to the flask and stir to dissolve the crude product while warming.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired fused quinoline derivative.

Data & Expected Outcomes

The following table summarizes expected outcomes based on analogous reactions reported in the literature.[6][7] Yields and reaction times are representative and may vary based on the specific aldehyde and reaction partners used.

Aldehyde ComponentActive MethyleneAmine ComponentCatalystTemp (°C)Time (h)Typical Yield (%)
This compoundDimedone6-Amino-1,3-dimethyluracilDABCO902-485-95 (estimated)
Substituted Benzaldehydes1,3-Cyclohexanedione6-Aminouracilp-TSA1001270-85[8]
Aromatic AldehydesMalononitrile6-AminoindazoleNoneReflux3-580-92[9]

Alternative One-Pot Strategy: Tandem Sonogashira Coupling and Imino-Annulation for Isoquinoline Synthesis

An alternative and powerful one-pot strategy involves the initial reaction of the aryl bromide moiety, followed by a reaction at the aldehyde. This is particularly useful for synthesizing isoquinolines, another critical heterocyclic core.[10][11] This approach combines a Sonogashira coupling with a subsequent cascade imino-annulation.[10]

Scientific Principle & Causality

This tandem reaction begins with a palladium and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[2][10] This step forms a C-C bond at the 2-position, creating an o-alkynylbenzaldehyde intermediate in situ. Upon completion of the coupling, an amine is introduced into the same pot. The amine condenses with the aldehyde to form an imine. The geometry of this intermediate is now perfectly primed for an intramolecular nucleophilic attack of the imine nitrogen onto the alkyne (a 6-endo-dig cyclization), which, after tautomerization, yields the aromatic isoquinoline ring system.

G A 2-Bromo-4-fluoro- 5-methylbenzaldehyde C Pd/Cu Catalyst, Base A->C B Terminal Alkyne B->C D In-situ Intermediate: o-Alkynylbenzaldehyde C->D Sonogashira Coupling F Iminium Intermediate D->F E Primary Amine (Added Sequentially) E->F Condensation G 6-endo-dig Cyclization F->G H Final Product: Substituted Isoquinoline G->H Tautomerization

Caption: Reaction pathway for one-pot isoquinoline synthesis.

Detailed Experimental Protocol

This generalized protocol is based on established procedures for tandem Sonogashira/cyclization reactions.[10]

Materials:

  • This compound (1.0 mmol, 217 mg)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 132 µL)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (TEA) (3.0 mmol, 418 µL)

  • Primary Amine (e.g., Benzylamine, 1.5 mmol, 164 µL)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).

  • Add this compound (1.0 mmol) and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Via syringe, add the anhydrous, degassed solvent (5 mL), followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the consumption of the starting aldehyde by TLC.

  • After the coupling is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Add the primary amine (1.5 mmol) to the flask via syringe.

  • Increase the temperature to 110 °C and stir for an additional 12-16 hours.

  • Monitor the formation of the isoquinoline product by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure isoquinoline.

Conclusion and Future Perspectives

The protocols detailed herein demonstrate the power of this compound as a versatile substrate for one-pot syntheses of valuable heterocyclic cores. By strategically combining condensation, coupling, and cyclization reactions, chemists can rapidly access complex molecular architectures with high efficiency. The functional handles remaining on the products—such as the aryl bromide in the quinoline synthesis—offer further opportunities for diversification, making these strategies highly attractive for building libraries of compounds in drug discovery programs. Future work will focus on expanding the substrate scope and exploring enantioselective variations of these powerful one-pot transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde. This molecule serves as a critical intermediate in various drug development and fine chemical synthesis pipelines. Achieving high yield and purity can be challenging due to competing reaction pathways and the nuanced electronic effects of the substituents on the benzene ring. This guide, designed for researchers and synthetic chemists, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common synthetic hurdles and optimize your reaction outcomes. We will explore the two primary synthetic strategies and offer solutions to specific issues you may encounter.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from two principal directions, each with its own set of advantages and challenges.

  • Route A: Electrophilic Aromatic Bromination. This pathway begins with 4-fluoro-5-methylbenzaldehyde and introduces the bromine atom via an electrophilic substitution reaction. The primary challenge is controlling the regioselectivity of the bromination.

  • Route B: Formylation of a Pre-brominated Intermediate. This strategy starts with 1-bromo-5-fluoro-4-methylbenzene and adds the aldehyde group. This can be achieved through methods like the Vilsmeier-Haack reaction or, for superior control, through Directed ortho-Metalation (DoM).

The choice between these routes depends on starting material availability, required purity, and scalability.

cluster_0 Synthetic Approaches Start_A 4-fluoro-5-methylbenzaldehyde Product This compound Start_A->Product Route A: Electrophilic Bromination Start_B 1-bromo-5-fluoro-4-methylbenzene Start_B->Product Route B: Formylation (DoM or Vilsmeier-Haack)

Technical Support Center: Purification of Crude 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges of purifying this important chemical intermediate. The following sections offer in-depth technical guidance based on established chemical principles and field-proven insights.

Introduction: Understanding the Purification Challenges

This compound is a substituted aromatic aldehyde, a class of compounds known for its susceptibility to oxidation and potential instability on acidic stationary phases during chromatography. The primary goal of any purification strategy is to effectively remove unreacted starting materials, by-products, and degradation products while maximizing the recovery of the pure aldehyde. The most common impurities encountered are the corresponding benzoic acid (formed via air oxidation) and the starting alcohol (if the synthesis involves oxidation of a benzyl alcohol precursor).[1][2]

This guide will focus on the two primary purification techniques for this compound: Recrystallization and Flash Column Chromatography .

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My crude this compound is an oil/gummy solid. Can I still use recrystallization?

A1: Oiling out instead of crystallizing is a common issue, especially when the melting point of the compound is low or when significant impurities are present.[3] Here’s a systematic approach to tackle this:

  • Confirm the Identity: First, ensure your crude material is indeed the target compound, albeit impure. A quick ¹H NMR can be very informative.

  • Solvent Screening: The issue likely lies with your choice of solvent. An ideal solvent should dissolve the compound when hot but sparingly when cold. For halogenated benzaldehydes, good starting points for solvent screening include:

    • Heptane or Hexane[4]

    • Ethanol/Water mixture[5]

    • Acetone/Water mixture

    • Toluene

  • Induce Crystallization: If the compound oils out from a single solvent, try a two-solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexane, water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce crystallization.[3]

Q2: What are the best recrystallization solvents for this compound?

Solvent SystemRationale & Comments
Heptane or Hexane A patent for the closely related 2-fluoro-4-bromobenzaldehyde reports crystallization from heptane.[4] This is a good first choice for non-polar compounds.
Ethanol/Water A common and effective mixed-solvent system for moderately polar organic compounds.[5]
Methanol Often a good solvent for recrystallizing substituted hydroxybenzaldehydes and may work well here.[6]
Chloroform A research paper on 2-bromo-5-fluorobenzaldehyde mentions its recrystallization from chloroform.[7]

Q3: My purified crystals are colored. How can I remove the color?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3]

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, remove it from the heat and add a spatula-tip of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal, and then allow the filtrate to cool and crystallize.

Q4: I have a low yield after recrystallization. What went wrong?

A4: Low recovery is a common problem and can be attributed to several factors:[6]

  • Using too much solvent: This is the most common reason. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Heptane)

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals start to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Diagram: Troubleshooting Recrystallization Issues

G start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals no_crystals No Crystals Form start->no_crystals oiling_sol1 Solution: Change Solvent System oiling_out->oiling_sol1 Try a different solvent or a two-solvent system oiling_sol2 Solution: Induce Crystallization oiling_out->oiling_sol2 Scratch flask or add seed crystal yield_sol1 Solution: Minimize Solvent low_yield->yield_sol1 Use minimum amount of hot solvent yield_sol2 Solution: Optimize Cooling low_yield->yield_sol2 Cool slowly and use ice bath yield_sol3 Solution: Cold Wash low_yield->yield_sol3 Wash with ice-cold solvent color_sol1 Solution: Decolorize colored_crystals->color_sol1 Add activated charcoal to hot solution no_xtal_sol1 Solution: Increase Concentration no_crystals->no_xtal_sol1 Concentrate the solution by evaporating some solvent

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aldehydes, it's crucial to select conditions that avoid degradation.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A1: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8] Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. A common method is to wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in your eluent) and then pack the column with this slurry.

  • Use Alumina: As an alternative to silica gel, you can use neutral or basic alumina as the stationary phase.

  • Run the Column Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Q2: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

A2: The goal is to find a solvent system where your product has an Rf of approximately 0.2-0.3 on a TLC plate, with good separation from impurities. A good starting point for non-polar to moderately polar compounds is a mixture of a non-polar solvent and a slightly more polar one.

Solvent SystemRecommended Starting RatioComments
Hexane/Ethyl Acetate 95:5 to 80:20A very common and effective system. Start with a low polarity and gradually increase the ethyl acetate concentration.
Hexane/Dichloromethane 80:20 to 50:50Good for separating less polar compounds.
Petroleum Ether/Diethyl Ether 97:3This system is effective for eluting aldehydes while retaining more polar impurities like alcohols and acids.[9]

Q3: How can I effectively remove the corresponding carboxylic acid impurity by column chromatography?

A3: The carboxylic acid is significantly more polar than the aldehyde. Therefore, it will have a much lower Rf value and will stick more strongly to the silica gel. By using a relatively non-polar eluent, you can elute the pure aldehyde, and the carboxylic acid will remain on the column.[9] If the acid is a major impurity, a pre-purification step can be beneficial. Dissolve the crude product in an organic solvent (like diethyl ether) and wash with a saturated solution of sodium bicarbonate. This will convert the carboxylic acid to its water-soluble salt, which will be removed in the aqueous layer.[10]

Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Selected eluent (e.g., Hexane/Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude material. Aim for an Rf of 0.2-0.3 for the product spot.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. You can use a gradient elution by gradually increasing the polarity of the mobile phase to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram: Column Chromatography Workflow

G start Start: Crude Product tlc 1. TLC Analysis: Determine Optimal Eluent start->tlc packing 2. Column Packing: Slurry pack with silica gel tlc->packing loading 3. Sample Loading: Dissolve in minimal solvent and load onto column packing->loading elution 4. Elution: Run gradient of eluent loading->elution fractions 5. Fraction Collection elution->fractions analysis 6. TLC Analysis of Fractions fractions->analysis combine 7. Combine Pure Fractions analysis->combine evaporate 8. Solvent Evaporation combine->evaporate end End: Pure Product evaporate->end

Caption: Step-by-step workflow for purification by flash column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached through two primary synthetic strategies: the electrophilic bromination of 4-fluoro-5-methylbenzaldehyde or the formylation of 1-bromo-5-fluoro-4-methylbenzene. Each route presents unique challenges and optimization opportunities. This guide will address common issues encountered in both pathways.

Troubleshooting Guide

Route 1: Bromination of 4-fluoro-5-methylbenzaldehyde

This approach involves the direct bromination of the aromatic ring. The directing effects of the existing substituents (fluoro, methyl, and aldehyde groups) are critical to achieving the desired regioselectivity.

Answer: The regiochemical outcome of the bromination is dictated by the electronic and steric effects of the substituents on the benzene ring. The methyl group is an activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The aldehyde group is a deactivating, meta- directing group. The desired product requires bromination ortho to the methyl group and meta to the aldehyde.

Causality: The formation of other regioisomers suggests that the reaction conditions are not selective enough to favor the desired product. This can be due to an overly reactive brominating agent or a catalyst that does not provide sufficient steric hindrance to direct the bromine to the desired position.

Troubleshooting Protocol:

  • Choice of Brominating Agent: If you are using elemental bromine (Br₂), which is highly reactive, consider switching to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can lead to higher selectivity.

  • Catalyst Selection:

    • Lewis Acids: If using a strong Lewis acid like AlCl₃, try a milder one such as FeCl₃ or ZnBr₂.[1][2] Strong Lewis acids can sometimes lead to a mixture of products.

    • Protic Acids: Using a protic acid like concentrated sulfuric acid can also promote bromination. The reaction can be run in the acid as the solvent.[1]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane are common choices.

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity. Start at 0°C and slowly warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

Experimental Protocol for Improved Selectivity:

  • Dissolve 4-fluoro-5-methylbenzaldehyde in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add the Lewis acid catalyst (e.g., FeCl₃) portion-wise.

  • Slowly add a solution of NBS in the same solvent via the dropping funnel over 1-2 hours.

  • Allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress. If the reaction is sluggish, gentle heating (e.g., 40°C) may be required.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.[3][4]

Answer: Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent, deactivation of the catalyst, or a reaction time that is too short.

Causality: The aromatic ring of 4-fluoro-5-methylbenzaldehyde is moderately deactivated by the fluoro and aldehyde groups, which can make the bromination challenging under mild conditions.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If the reaction is not proceeding at room temperature, gradually increase the temperature and monitor the progress. Refluxing in a solvent like DCM or 1,2-dichloroethane may be necessary.[4]

  • Increase Catalyst Loading: A higher loading of the Lewis acid catalyst can enhance the electrophilicity of the bromine and drive the reaction to completion.

  • Extend Reaction Time: Some electrophilic aromatic substitutions can be slow. Ensure the reaction has been running for a sufficient amount of time (e.g., 12-24 hours).

  • Choice of Brominating Agent: If using NBS, switching to the more reactive elemental bromine might be necessary, but be mindful of the potential for reduced selectivity.

Answer: The aldehyde group is susceptible to oxidation, especially in the presence of bromine, which is an oxidizing agent.

Causality: The formation of the carboxylic acid is a result of the oxidation of the aldehyde functional group. This is a common side reaction in bromination reactions of benzaldehydes.

Troubleshooting Protocol:

  • Protect the Aldehyde Group: Before bromination, the aldehyde can be protected as an acetal. This is a common strategy to prevent its oxidation.[5]

    • Protection Step: React the 4-fluoro-5-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

    • Bromination: Perform the bromination on the protected compound.

    • Deprotection Step: After the bromination is complete, the acetal can be easily hydrolyzed back to the aldehyde using aqueous acid.

  • Control Reaction Conditions: Avoid excessive heating and prolonged reaction times, as these can promote oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

Experimental Workflow for Acetal Protection:

G start 4-fluoro-5-methylbenzaldehyde protect Protect aldehyde as acetal (Ethylene glycol, p-TsOH) start->protect brominate Brominate the protected compound (NBS, FeCl₃) protect->brominate deprotect Deprotect the acetal (Aqueous HCl) brominate->deprotect end_product This compound deprotect->end_product

Caption: Workflow for the synthesis via acetal protection.

Route 2: Formylation of 1-bromo-5-fluoro-4-methylbenzene

This synthetic route involves introducing the aldehyde group onto the pre-functionalized aromatic ring. Common methods include the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works best with electron-rich aromatic compounds.[6][7][8][9]

Causality: The starting material, 1-bromo-5-fluoro-4-methylbenzene, has both activating (methyl) and deactivating (bromo, fluoro) groups. If the net electronic effect is not sufficiently activating, the reaction with the Vilsmeier reagent (a weak electrophile) will be slow or may not occur.[7][8]

Troubleshooting Protocol:

  • Reaction Temperature: The temperature of the Vilsmeier-Haack reaction is substrate-dependent and can range from 0°C to 80°C or higher.[6] If the reaction is sluggish at lower temperatures, a gradual increase in temperature is recommended.

  • Reaction Time: Ensure the reaction is allowed to proceed for an adequate amount of time.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction is not effective, consider alternative formylation methods such as ortho-lithiation.

Vilsmeier-Haack Reaction Mechanism Overview:

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Aromatic 1-bromo-5-fluoro-4-methylbenzene Aromatic->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Answer: Ortho-lithiation relies on the presence of a directing metalating group (DMG) to direct the deprotonation to the adjacent position. In 1-bromo-5-fluoro-4-methylbenzene, none of the substituents are strong DMGs.

Causality: The regioselectivity of the lithiation will be a competition between the directing effects of the substituents and the inherent acidity of the aromatic protons. This can lead to a mixture of lithiated intermediates and, consequently, a mixture of formylated products. Additionally, lithium-halogen exchange is a potential side reaction when using organolithium reagents with aryl bromides.[10][11]

Troubleshooting Protocol:

  • Choice of Base: Instead of n-butyllithium, which can readily undergo lithium-halogen exchange with aryl bromides, consider using lithium diisopropylamide (LDA) at low temperatures (-78°C). LDA is a strong, non-nucleophilic base that is less prone to exchange reactions.[10]

  • Temperature Control: Maintain a very low temperature (typically -78°C) during the lithiation step to minimize side reactions.

  • Formylating Agent: Use a suitable formylating agent such as N,N-dimethylformamide (DMF) to quench the aryllithium intermediate.[10]

Table 1: Comparison of Lithiation Conditions

Parametern-ButyllithiumLithium Diisopropylamide (LDA)
Primary Reaction Can be lithiation or Li-Br exchangePrimarily lithiation
Temperature Typically -78°C to -40°CStrictly -78°C
Side Reactions High risk of Li-Br exchangeLower risk of side reactions
Recommendation Not ideal for this substratePreferred for this substrate

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions. For analogous brominations of fluorobenzaldehydes, yields in the range of 80-85% have been reported.[3] Formylation reactions can also achieve good yields, but they are highly dependent on the substrate's reactivity.

Q2: How can I purify the final product?

A2: The crude product can be purified by several methods:

  • Distillation under reduced pressure: This is effective if the product is a liquid and has a significantly different boiling point from the impurities.[1]

  • Column chromatography on silica gel: This is a versatile method for separating the desired product from regioisomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Q3: What are the key analytical techniques for characterizing this compound?

A3: The structure and purity of the final product should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR will confirm the connectivity of the atoms and the regiochemistry of the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic stretching frequency of the aldehyde carbonyl group.

Q4: Are there any specific safety precautions I should take?

A4: Yes, always work in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Organolithium reagents are pyrophoric and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.

References

troubleshooting guide for the synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure a successful outcome. My approach is rooted in mechanistic understanding and practical, field-tested solutions to common experimental challenges.

Part 1: Synthesis Overview and Core Principles

The synthesis of this compound typically involves a two-step process starting from 4-fluoro-3-methyltoluene:

  • Electrophilic Aromatic Bromination: The initial step is the selective bromination of the aromatic ring. The directing effects of the methyl (-CH₃) and fluorine (-F) substituents are crucial. Both are ortho, para-directors. The methyl group is an activating group, while fluorine is a deactivating group. The position ortho to the methyl group and meta to the fluorine is the most sterically accessible and electronically favored position for bromination.

  • Formylation: The introduction of the aldehyde group (-CHO) onto the brominated intermediate. This can be achieved through various methods, most commonly via lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), or through an electrophilic aromatic substitution like the Vilsmeier-Haack reaction.

Visualizing the Synthetic Pathway

The general synthetic workflow is outlined below. Understanding this sequence is the first step in effective troubleshooting.

Synthesis_Workflow A 4-Fluoro-3-methyltoluene (Starting Material) B 1-Bromo-5-fluoro-4-methylbenzene (Intermediate) A->B Step 1: Bromination (e.g., Br₂, FeBr₃) C This compound (Final Product) B->C Step 2: Formylation (e.g., n-BuLi, DMF)

Caption: General two-step synthesis of the target compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Category 1: Low or No Product Yield

Question: My overall yield is extremely low after the two-step synthesis. Where should I start investigating?

Answer: A low overall yield can originate from either the bromination or the formylation step. The key is to isolate which step is failing.

Troubleshooting Workflow:

Troubleshooting_Yield start Low Overall Yield check_step1 Analyze crude product from Step 1 (Bromination) via TLC/GC-MS. start->check_step1 is_intermediate_present Is the desired intermediate, 1-Bromo-5-fluoro-4-methylbenzene, the major product? check_step1->is_intermediate_present problem_step1 Problem is in Step 1 (Bromination). Troubleshoot bromination conditions. is_intermediate_present->problem_step1 No problem_step2 Problem is in Step 2 (Formylation). Troubleshoot formylation conditions. is_intermediate_present->problem_step2 Yes

Caption: Decision workflow for diagnosing low yield issues.

Specific Issues in Step 1 (Bromination):

  • Cause: Ineffective catalyst or insufficient activation of bromine. Electrophilic aromatic substitution with halogens requires a Lewis acid catalyst (like FeBr₃) to polarize the Br-Br bond, creating a potent electrophile.

    • Solution: Ensure your Lewis acid catalyst (e.g., iron filings, FeBr₃) is fresh and anhydrous. Moisture can deactivate the catalyst. Consider in situ generation of FeBr₃ by adding iron powder to the bromine.

  • Cause: Incorrect reaction temperature. Bromination is an exothermic reaction. Running the reaction at too high a temperature can lead to side products, including polybromination.

    • Solution: Maintain the recommended reaction temperature, often starting at low temperatures (0-5 °C) during bromine addition and then allowing it to warm to room temperature.

Specific Issues in Step 2 (Formylation via Lithiation):

  • Cause: Failure to form the organolithium intermediate. This is the most common failure point. Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react with any acidic protons present, especially water.

    • Solution:

      • Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried. Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Reagent Quality: Use a freshly titrated or newly purchased solution of n-BuLi. The concentration of commercially available n-BuLi can decrease over time.

  • Cause: Degradation of the organolithium intermediate. Aryl lithium species can be unstable at higher temperatures.

    • Solution: Maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the lithiation and the subsequent addition of DMF.

Category 2: Product Purity and Side Reactions

Question: My final product is impure. NMR analysis shows multiple aromatic signals. What are the likely side products and how can I avoid them?

Answer: Impurities often arise from non-selective reactions or incomplete conversions. The most common side products are isomers from the bromination step and byproducts from the formylation.

Common Impurities & Their Origin:

ImpurityOriginating StepReason for FormationPrevention Strategy
Dibrominated Products BrominationExcess bromine or overly harsh reaction conditions (high temperature).Use a stoichiometric amount of bromine (1.0-1.05 equivalents). Maintain low temperature during addition.
Isomeric Bromotoluenes BrominationThe directing groups (-F and -CH₃) can lead to minor amounts of other isomers.Careful control of temperature and catalyst can improve regioselectivity. Purification is key.
Unreacted Bromotoluene FormylationIncomplete lithiation or insufficient formylating agent.Ensure anhydrous conditions, use active n-BuLi, and use a slight excess of DMF.
Benzoic Acid Derivative Work-up/StorageOxidation of the aldehyde product. Aldehydes are susceptible to air oxidation.Store the final product under an inert atmosphere. During workup, minimize exposure to air. Washing with a mild base like sodium bicarbonate can remove acidic impurities.

Purification Protocol: Flash Column Chromatography

If impurities persist, flash column chromatography is the most effective purification method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 2% EtOAc in Hexanes and gradually increasing to 10%).

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-5-fluoro-4-methylbenzene (Step 1)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-fluoro-3-methyltoluene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst: Add iron powder (approx. 0.05 eq).

  • Bromine Addition: Cool the flask to 0 °C in an ice bath. Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

    • Transfer the mixture to a separatory funnel, separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound (Step 2 via Lithiation)

CAUTION: This procedure uses pyrophoric n-butyllithium and must be performed by trained personnel using appropriate safety precautions under an inert atmosphere.

  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude 1-Bromo-5-fluoro-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe. A color change is often observed. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction & Quench: Stir the reaction at -78 °C for another 1-2 hours. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described above.

Part 4: Analytical Characterization

Confirming the identity and purity of the final product is essential.

Analysis Expected Results for this compound
¹H NMR Signals corresponding to the aldehyde proton (~10 ppm), two aromatic protons (doublets), and the methyl group protons (~2.4 ppm).
¹³C NMR Signals for the aldehyde carbonyl (~190 ppm), aromatic carbons (showing C-F and C-Br coupling), and the methyl carbon (~20 ppm).
GC-MS A major peak corresponding to the molecular ion of the product (m/z for C₈H₆BrFO is ~216/218, showing the characteristic bromine isotope pattern).
Appearance Typically a white to off-white solid.
Melting Point Literature values should be consulted for comparison.

Technical Support Center: Minimizing Dehalogenation of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Bromo-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the undesired side reaction of dehalogenation—the replacement of the bromine atom with hydrogen. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you maximize the yield of your desired product.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses the most common scenarios where dehalogenation of this compound is observed.

Q1: I'm seeing significant dehalogenation of my starting material during a palladium-catalyzed cross-coupling reaction. What is happening?

This is the most common context for unintended dehalogenation. The culprit is almost always the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] Hydrodehalogenation is a well-documented side reaction in palladium-catalyzed processes like Suzuki-Miyaura and Buchwald-Hartwig amination.[2] Instead of undergoing the desired cross-coupling pathway, the aryl-palladium intermediate is intercepted by a hydride source, leading to reductive elimination of the dehalogenated arene (4-fluoro-5-methylbenzaldehyde).

The general catalytic cycle, highlighting the point of divergence, is illustrated below.

Cross_Coupling_vs_Dehalogenation pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br Intermediate oxidative_addition->ar_pd_br transmetalation Transmetalation (e.g., with R-B(OH)₂) ar_pd_br->transmetalation hydride_attack Hydride Transfer ar_pd_br->hydride_attack ar_pd_r Ar-Pd(II)-R Intermediate transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 Catalyst Regeneration hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->hydride_attack ar_pd_h Ar-Pd(II)-H Intermediate hydride_attack->ar_pd_h dehalogenation_elim Reductive Elimination ar_pd_h->dehalogenation_elim dehalogenated_product Dehalogenated Byproduct (Ar-H) dehalogenation_elim->dehalogenated_product dehalogenated_product->pd0 Catalyst Regeneration

Caption: Divergence between the desired cross-coupling cycle and the dehalogenation side reaction.

Q2: What are the primary sources of hydride in my reaction, and how do I eliminate them?

Identifying and mitigating the source of the hydride is the most critical step. The most common culprits are the base, solvent, and trace impurities.

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can generate hydrides, especially at elevated temperatures.[1]

  • Solvents: Protic solvents (e.g., alcohols) are direct hydride donors.[2] Other solvents like DMF can degrade, especially in the presence of water, to provide hydride sources.[1] Even THF has been shown to be a hydrogen source in some photodehalogenation reactions.

  • Reagents & Water: Trace water in the reaction can react with bases or other components to generate hydrides.[1][3] Boronic acids may contain residual borane (B-H) species from their synthesis, which are potent hydride donors.[1]

The flowchart below provides a decision-making process for troubleshooting this issue.

Troubleshooting_Workflow start Dehalogenation Observed? check_base Check Base: Is it a strong alkoxide (NaOtBu)? start->check_base Yes change_base Action: Switch to weaker inorganic base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_ligand Check Ligand: Is it promoting slow reductive elimination? check_base->check_ligand No success Problem Solved change_base->success change_ligand Action: Use bulky, electron-rich ligand (XPhos, SPhos, RuPhos) check_ligand->change_ligand Yes check_solvent Check Solvent & Reagents: Are they anhydrous & degassed? Any protic solvents? check_ligand->check_solvent No change_ligand->success change_solvent Action: Use anhydrous, aprotic solvent (Toluene, Dioxane). Ensure dryness & inert atmosphere. check_solvent->change_solvent Yes check_solvent->success No, all conditions are optimal optimize_temp Action: Lower reaction temperature. Monitor kinetics. change_solvent->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for minimizing dehalogenation in cross-coupling reactions.

Q3: How do I choose the right combination of ligand and base for my Suzuki-Miyaura coupling to avoid dehalogenation?

This is a crucial question, as the interplay between the ligand and base is often decisive.

  • Ligand Selection: The goal is to accelerate the desired reductive elimination step, which forms your C-C bond, making it kinetically favored over the dehalogenation pathway. Bulky, electron-rich phosphine ligands are highly effective because they promote this step.[1][4] Ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are industry standards for this reason.[1]

  • Base Selection: Switch from strong alkoxide bases to milder, non-nucleophilic inorganic bases.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride species.[1] The base also plays a key role in activating the boronic acid for transmetalation.[5]

The following table summarizes recommended starting points for optimization.

ParameterRecommended ChoiceRationale
Base K₃PO₄, Cs₂CO₃Weaker, inorganic bases. Low propensity to form hydrides.[1]
Ligand XPhos, SPhos, RuPhosBulky and electron-rich; accelerates reductive elimination.[1][4]
Solvent Toluene, 1,4-DioxaneAnhydrous and aprotic. Must be thoroughly degassed.[1]
Atmosphere Nitrogen or ArgonCrucial to prevent oxidative degradation of the catalyst.[1]
Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to serve as a robust starting point for minimizing dehalogenation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%) or other Pd(0) precatalyst

  • XPhos (3.3 mol%) or other suitable ligand

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Preparation: In a glovebox or under a strict stream of inert gas, add the palladium precatalyst, ligand, and K₃PO₄ to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.

  • Reagent Addition: Add the this compound and the arylboronic acid to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should be between 0.1 M and 0.5 M.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath to 80-100 °C. Lower temperatures should be attempted first to see if the reaction proceeds efficiently, as higher temperatures can sometimes promote dehalogenation.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q4: I'm trying to form a Grignard or organolithium reagent, but my yield is low and I'm isolating the dehalogenated starting material. What's wrong?

When working with organometallic reagents, the primary cause of dehalogenation is protonolysis—the reaction of the highly basic Grignard or organolithium reagent with a proton source.

  • Primary Cause: Grignard and organolithium reagents are extremely strong bases.[6] They will be quenched instantly by even trace amounts of protic contaminants, most commonly water.[7][8] This reaction abstracts a proton from the contaminant, resulting in the formation of the corresponding arene (Ar-H).

  • Self-Reaction: The aldehyde functional group on your starting material is electrophilic and can be attacked by the Grignard reagent once it forms.[9] This can lead to a complex mixture of products.

Troubleshooting Strategies for Organometallic Reactions:

  • Strictly Anhydrous Conditions: This cannot be overstated. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). Use anhydrous solvents from a solvent purification system or a fresh, sealed bottle.[10]

  • Magnesium Activation: For Grignard formation, ensure the magnesium turnings are fresh and not oxidized. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the reaction.[8]

  • Protecting Group Strategy: The most robust solution is to protect the aldehyde before forming the organometallic reagent. The aldehyde can be converted to a non-electrophilic acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is stable to Grignard/organolithium formation and can be easily removed with aqueous acid during the final workup.

Q5: Are there other, less common, causes of dehalogenation I should be aware of?

Yes, while less frequent in standard synthetic protocols, other mechanisms can lead to dehalogenation.

  • Photochemical Dehalogenation: Aryl halides can undergo dehalogenation when exposed to UV light, often through a radical chain reaction mechanism.[11] While not typically a concern on the benchtop unless specific photocatalysts are used, it's a reminder to protect light-sensitive reactions.

  • Catalytic Hydrogenation: Be mindful of cross-contamination. Palladium on carbon (Pd/C) with a hydrogen source (like H₂ gas or transfer hydrogenation reagents) is a classic method for intentionally removing aryl bromides.[12] Ensure your reaction setup has not been previously used for hydrogenation reactions without thorough cleaning.

  • Radical-Mediated Dehalogenation: Some reaction conditions, particularly those involving radical initiators or single-electron transfer (SET) processes, can cleave the C-Br bond.[13][14] These are generally specialized conditions but are worth considering if more common causes have been ruled out.

By carefully considering your reaction type and systematically eliminating potential sources of hydride or protons, you can successfully minimize the undesired dehalogenation of this compound and achieve high yields of your target compound.

References

Technical Support Center: Regioselective Functionalization of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-bromo-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you achieve your synthetic goals.

Introduction: Understanding the Molecule's Reactivity

This compound is a versatile synthetic intermediate. However, its functionalization is not trivial. The molecule's reactivity is governed by a delicate interplay of steric and electronic factors from its four distinct substituents.

  • The Aldehyde (-CHO): A powerful electron-withdrawing group and a key director for ortho-metalation. Its steric bulk significantly hinders reactions at the adjacent C-2 bromine.

  • The Bromo (-Br) group: The primary handle for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the adjacent aldehyde.

  • The Fluoro (-F) and Methyl (-CH₃) groups: These substituents fine-tune the electronic properties of the aromatic ring and can influence the rate and selectivity of various transformations.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles encountered during its functionalization.

Visualizing the Challenge: A Regioselectivity Map

The diagram below illustrates the primary reactive sites on the molecule and the types of transformations typically employed.

G sub CBr C-Br sub->CBr  Cross-Coupling  (Suzuki, Sonogashira,  Buchwald-Hartwig) CH C3-H sub->CH DoM / C-H Activation   CHO C1-CHO sub->CHO Protection / Derivatization  

Caption: Key reactive sites on this compound.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

This is the most common functionalization pathway, but it is fraught with challenges due to steric hindrance.

FAQ 1: My Suzuki-Miyaura coupling is sluggish or failing. What are the most critical parameters to optimize?

Answer: Low yields in Suzuki couplings with this substrate almost always trace back to inefficient oxidative addition or reductive elimination steps, both hampered by the bulky ortho-aldehyde.

Causality: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step. The aldehyde group next to the bromine atom creates a sterically crowded environment that can prevent the palladium catalyst from accessing the C-Br bond.[3][4]

Troubleshooting Steps:

  • Ligand Selection is Paramount: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[4]

  • Base and Solvent System: The choice of base is crucial for the transmetalation step. A moderately strong base is typically required, but excessively harsh conditions can lead to side reactions.

  • Palladium Precursor: While many Pd sources can work, using a Pd(0) source like Pd₂(dba)₃ can sometimes bypass a slow in situ reduction step.[5]

Recommended Starting Conditions:

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is air-stable and reduced in situ.
Ligand SPhos, XPhos, or RuPhos (1.2:1 L:Pd ratio)These Buchwald ligands are designed for sterically hindered substrates, accelerating both oxidative addition and reductive elimination.[4][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that facilitate transmetalation without degrading the substrate.[4]
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)Biphasic systems that dissolve both the organic substrate and the inorganic base.
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barriers.
FAQ 2: I'm observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction in palladium catalysis, where the bromine atom is replaced by hydrogen. This typically occurs when the catalytic cycle is disrupted or when certain reagents act as hydride sources.

Mechanistic Insight: This side reaction can occur if the intermediate Ar-Pd(II)-X complex undergoes protonolysis before transmetalation or if β-hydride elimination occurs from certain catalytic species.

Mitigation Strategies:

  • Use a Scrupulously Dry and Inert Atmosphere: Moisture can be a proton source. Ensure solvents are anhydrous and the reaction is maintained under argon or nitrogen.

  • Re-evaluate Your Base: While strong bases are needed, some, like alkoxides in the presence of trace water, can promote this side reaction. Switching from K₂CO₃ to K₃PO₄ may help.

  • Check Boronic Acid Quality: Impurities or degradation in the boronic acid can stall the catalytic cycle, giving more time for side reactions to occur. Use freshly purchased or purified boronic acid.

FAQ 3: Can I perform Sonogashira or Buchwald-Hartwig amination reactions? What are the key modifications needed?

Answer: Yes, both reactions are feasible, but require specific adaptations to account for the substrate's properties.

  • For Sonogashira Coupling: The primary challenge is the potential for high temperatures to cause side reactions. Using a modern, highly active catalyst system can allow the reaction to proceed at a lower temperature.

    • Recommendation: Use a copper-free Sonogashira protocol. Copper(I) salts can sometimes lead to alkyne homocoupling (Glaser coupling).[7][8] A system like Pd(PPh₃)₂Cl₂ with an amine base like diisopropylamine (DIPA) in THF can be effective.[9] For very challenging cases, a highly active precatalyst may be required.[7]

  • For Buchwald-Hartwig Amination: This reaction presents a dual challenge: the steric hindrance at the C-Br bond and the potential for the amine nucleophile to react with the aldehyde.

    • Recommendation 1 (Low-to-Moderate Reactivity): Use a robust catalyst system such as a G3 or G4 Buchwald precatalyst with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[10][11][12]

    • Recommendation 2 (High Reactivity/Side Reactions): If the amine readily reacts with the aldehyde, you must protect the aldehyde group first (see Part 3). This converts the aldehyde to a non-reactive acetal, allowing the amination to proceed cleanly.

Part 2: Functionalization ortho to the Aldehyde (C-3 Position)

Targeting the C-3 position requires overcoming the directing effects of the other substituents and choosing a method that favors C-H functionalization over reaction at the C-Br bond.

FAQ 4: Is Directed ortho-Metalation (DoM) a viable strategy to functionalize the C-3 position? I'm concerned about halogen-metal exchange.

Answer: DoM is a powerful strategy, but your concern is valid. For this substrate, it represents a significant challenge due to competition between two potential reactions with organolithium reagents.

The Competing Pathways:

  • Directed ortho-Metalation (Desired): The aldehyde's oxygen atom coordinates to the lithium reagent (e.g., n-BuLi), directing the base to deprotonate the adjacent C3-H bond.[13]

  • Halogen-Metal Exchange (Undesired): The organolithium reagent reacts with the C-Br bond, replacing the bromine with lithium. This pathway is often very fast, even at low temperatures.[14][15]

How to Favor DoM:

  • Switch Your Base: Standard alkyllithiums like n-BuLi or s-BuLi are highly prone to halogen-metal exchange. Using a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the preferred method. These bases are significantly less nucleophilic and are more likely to act as a base for deprotonation rather than engaging in exchange.[16]

  • Temperature Control: Perform the lithiation at low temperatures (-78 °C) to minimize side reactions and potential rearrangement of the lithiated intermediate.

FAQ 5: Are there modern alternatives to organolithium chemistry for functionalizing the C-3 position?

Answer: Absolutely. Palladium-catalyzed C-H activation using a transient directing group is an excellent and often milder alternative to DoM.[17]

The Principle: The aldehyde substrate reacts reversibly in situ with an amine (often an amino acid) to form an imine. This imine then acts as a bidentate directing group, guiding a palladium catalyst to selectively activate and functionalize the C-H bond at the C-3 position.[18][19]

Advantages over DoM:

  • Avoids cryogenic temperatures and highly pyrophoric organolithium reagents.

  • Offers high regioselectivity for the C-H bond ortho to the aldehyde.

  • Tolerates a wider range of functional groups.

Part 3: Managing the Aldehyde Group

Sometimes, the best way to achieve regioselectivity is to temporarily neutralize the aldehyde's reactivity.

FAQ 6: My cross-coupling yields are still low, and I see a complex mixture of byproducts. Should I protect the aldehyde?

Answer: Yes. If optimization of the catalyst system fails, protecting the aldehyde is a robust strategy. The aldehyde is electronically withdrawing and can coordinate to the palladium center, potentially interfering with the catalytic cycle. Converting it to a non-coordinating acetal can "tame" the substrate and lead to cleaner, higher-yielding reactions.

Recommended Protocol: Acetal Protection

This protocol provides a reliable method for protecting the aldehyde group.

Materials:

  • This compound (1.0 equiv)

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the benzaldehyde, toluene, ethylene glycol, and pTSA.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude acetal can often be used directly in the next step without further purification.

Deprotection: The acetal is stable to bases and nucleophiles but can be easily removed by stirring with a mild acid (e.g., 1M HCl) in a THF/water mixture.

Troubleshooting Workflow

When faced with a challenging functionalization, use this workflow to diagnose the issue.

G start Low Yield or No Reaction q1 Target Site? start->q1 c_br C-Br Bond (Cross-Coupling) q1->c_br  C-Br c_h C3-H Bond (ortho-Func.) q1->c_h  C3-H q2_cc Primary Issue? c_br->q2_cc q2_ch Primary Issue? c_h->q2_ch sterics Steric Hindrance q2_cc->sterics Sluggish Reaction side_rxn Side Reactions (e.g., Debromination) q2_cc->side_rxn Byproducts Observed sol_sterics Solution: Use Bulky Ligand (e.g., SPhos, XPhos) sterics->sol_sterics sol_side_rxn Solution: Degas Thoroughly, Check Reagent Purity side_rxn->sol_side_rxn protect Still Failing? Protect Aldehyde Group sol_sterics->protect sol_side_rxn->protect exchange Halogen-Metal Exchange q2_ch->exchange Using n-BuLi low_react Poor C-H Acidity q2_ch->low_react DoM Not Working sol_exchange Solution: Use LDA or LiTMP instead of n-BuLi exchange->sol_exchange sol_low_react Solution: Use Transient Directing Group Strategy low_react->sol_low_react

Caption: A decision-making workflow for troubleshooting experiments.

References

handling and storage conditions for 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4-fluoro-5-methylbenzaldehyde (CAS No. 916792-17-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of common experimental issues involving this versatile synthetic intermediate.

I. Foundational Knowledge: Understanding the Molecule

This compound is a polysubstituted aromatic aldehyde. Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to both oxidation and nucleophilic attack. The electron-withdrawing effects of the bromine and fluorine atoms activate the aldehyde group, while also influencing the regioselectivity of aromatic substitution reactions. Understanding these electronic properties is key to troubleshooting unexpected reactivity.

Key Physicochemical & Safety Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [2]
Appearance White to off-white or light yellow crystalline solidInferred from similar compounds
Storage Temperature 2-8°C (Refrigerated)[3]
Storage Conditions Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Protect from light, moisture, and air.[3][4]
Key Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container (e.g., an amber glass vial) in a refrigerator at 2-8°C.[3] To prevent gradual oxidation, it is highly recommended to purge the container's headspace with an inert gas like nitrogen or argon before sealing.[4] This minimizes exposure to atmospheric oxygen and moisture, which are the primary drivers of degradation.

Q2: I've noticed the color of my this compound has changed from off-white to a yellowish or brownish tint. What does this indicate?

A2: A color change is a common visual indicator of degradation. For aromatic aldehydes, this is typically due to oxidation. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (2-bromo-4-fluoro-5-methylbenzoic acid), especially upon prolonged exposure to air.[3][6] This oxidation can be accelerated by light and elevated temperatures. While a slight color change may not significantly impact all reactions, it indicates a decrease in purity and could lead to inconsistent results.

Q3: My reaction yield is lower than expected. Could the quality of the this compound be the issue?

A3: Yes, compromised purity is a frequent cause of low yields. Before use, especially if the compound has been stored for a long time or shows signs of discoloration, it is prudent to assess its purity. Techniques like ¹H NMR, HPLC, or GC can be used for this purpose.[1][7] The presence of the corresponding carboxylic acid as an impurity is a common issue.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for extended periods as it is less stable than in its solid form. Aldehydes in solution can be more prone to oxidation or other degradation pathways. If you must store a solution, prepare it fresh. For short-term storage, use an anhydrous aprotic solvent, store at low temperatures (e.g., -20°C), and keep it under an inert atmosphere.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Inconsistent or Non-Reproducible Reaction Outcomes
  • Potential Cause 1: Degradation of the Aldehyde

    • Explanation: As discussed, the aldehyde can oxidize to a carboxylic acid. This impurity will not participate in typical aldehyde reactions (e.g., Wittig, reductive amination), thus lowering the effective concentration of your starting material and leading to lower yields of the desired product.

    • Troubleshooting Steps:

      • Assess Purity: Run a quick purity check via TLC, ¹H NMR, or GC-MS. In an NMR spectrum, the aldehyde proton should appear as a singlet around 9.5-10.5 ppm. The appearance of a broad singlet further downfield (around 12-13 ppm) could indicate the presence of the carboxylic acid.

      • Purification: If the material is found to be impure, it can often be purified. Recrystallization from a suitable solvent system or column chromatography on silica gel are common methods.[8]

      • Use Fresh Reagent: If purification is not feasible or desirable, use a fresh batch of the reagent.

  • Potential Cause 2: Reaction with Strong Bases

    • Explanation: Aromatic aldehydes that lack an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base (like NaOH or KOH).[6] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (2-bromo-4-fluoro-5-methylbenzyl alcohol) and another is oxidized to the carboxylic acid. This will consume your starting material and generate significant byproducts.

    • Troubleshooting Steps:

      • Re-evaluate Base Choice: If your reaction conditions involve a strong base, consider if a weaker, non-nucleophilic base could be used.

      • Control Temperature: The Cannizzaro reaction is often more facile at higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.

Problem 2: Unexpected Side Products
  • Potential Cause: Reactivity with Nucleophiles

    • Explanation: The aldehyde carbonyl carbon is electrophilic and will react with a wide range of nucleophiles.[9] If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from solvents), you may form hydrates or acetals, respectively.[10]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere to prevent the formation of hydrates.

      • Solvent Choice: Be mindful of using alcoholic solvents unless acetal formation is the intended outcome. If an alcohol is required as a solvent, the use of molecular sieves can help to remove any water present.

Workflow for Troubleshooting Aldehyde Purity

G start Inconsistent Results or Low Yield Observed check_visual Visually Inspect Aldehyde (Color Change?) start->check_visual purity_analysis Perform Purity Analysis (NMR, HPLC, or GC) check_visual->purity_analysis is_pure Is Purity >95%? purity_analysis->is_pure proceed Proceed with Reaction (Investigate other parameters) is_pure->proceed Yes is_impure Significant Impurity Detected is_pure->is_impure No identify_impurity Identify Impurity (e.g., Carboxylic Acid) is_impure->identify_impurity use_fresh Use Fresh Batch of Aldehyde is_impure->use_fresh purify Purify Aldehyde (Recrystallization or Chromatography) identify_impurity->purify recheck_purity Re-assess Purity purify->recheck_purity purify->use_fresh recheck_purity->is_pure

Caption: A logical workflow for diagnosing and addressing issues related to the purity of this compound.

IV. Experimental Protocols

Protocol 1: General Handling of Solid this compound
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation on the cold solid.

  • Inert Atmosphere: For weighing and transferring, it is best practice to work under a gentle stream of an inert gas (nitrogen or argon) or in a glovebox to minimize exposure to air.

  • Weighing: Use a clean, dry weighing vessel. Quickly weigh the desired amount and record the mass.

  • Transfer: Promptly transfer the solid to the reaction vessel.

  • Resealing: After dispensing, purge the headspace of the storage container with inert gas before tightly resealing the cap. Return the container to the recommended storage conditions (2-8°C).[3]

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic aldehyde proton peak, a singlet expected between δ 9.5 and 10.5 ppm.

    • Look for a broad singlet between δ 12 and 13 ppm, which is indicative of the carboxylic acid impurity.

    • Integrate the aldehyde peak and any identifiable impurity peaks.

    • Calculate the molar percentage purity by comparing the integral of the aldehyde proton to the sum of all relevant integrals.

Potential Degradation Pathway

G aldehyde This compound acid 2-Bromo-4-fluoro-5-methylbenzoic Acid aldehyde->acid  Oxidation (O₂, light, heat)  

Caption: The primary degradation pathway for this compound is oxidation to the corresponding carboxylic acid.

V. References

  • Britannica. (2023). Aldehyde. In Britannica. Retrieved from --INVALID-LINK--

  • Chemical Communications. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. RSC Publishing. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2009). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Journal of Chemical Education. (n.d.). Oxidation of Aromatic Aldehydes Using Oxone. ACS Publications. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. ACS Publications. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Navigating the Physicochemical Landscape of 2-Benzoylbenzaldehyde: A Technical Guide to Solubility and Stability. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from --INVALID-LINK--

  • Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved from --INVALID-LINK--

  • NIH. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Retrieved from --INVALID-LINK--

  • AOBChem USA. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Assessing the Purity of 2-Bromo-3'-fluoro-5'-methylbenzophenone by NMR: A Comparative Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Retrieved from --INVALID-LINK--

  • Blog. (2025). What are the reactions of benzaldehyde in acidic media?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2-BROMO-5-FLUORO-4-METHYL BENZALDEHYDE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from --INVALID-LINK--

  • Quora. (2019). Is the H of aldehyde group in benzaldehyde acidic?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Substituted benzaldehydes, for instance, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-fluoro-5-methylbenzaldehyde, a key building block in modern organic synthesis.

In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established NMR principles and comparative data from structurally related analogs to provide a robust, predicted spectral analysis. This approach not only offers a detailed projection of the expected NMR data but also serves as a practical framework for interpreting the spectra of similarly substituted aromatic systems. We will also explore alternative analytical techniques to provide a comprehensive understanding of its characterization.

The Molecular Blueprint: Structure of this compound

The substitution pattern on the aromatic ring of this compound dictates a unique electronic environment for each proton and carbon atom, leading to a distinct NMR fingerprint.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predicted Interpretation

The ¹H NMR spectrum is anticipated to display distinct signals for the aldehyde proton, two aromatic protons, and the methyl protons. The chemical shifts (δ) are predicted based on the additive effects of the substituents on the benzene ring.

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
-CHO9.8 - 10.2s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a downfield singlet.
H-37.5 - 7.8d³J(H-F) = 8-10This proton is ortho to the bromine and meta to the aldehyde and fluorine. The primary splitting will be a doublet due to coupling with the fluorine atom.
H-67.2 - 7.5d⁴J(H-F) = 2-4This proton is ortho to the aldehyde group and meta to the fluorine and bromine. It will appear as a doublet due to coupling with the fluorine atom.
-CH₃2.2 - 2.5s-The methyl protons are attached to an aromatic carbon and will appear as a singlet in the upfield region.

¹³C NMR Spectral Analysis: A Predicted Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Carbon Predicted δ (ppm) Rationale for Prediction
-CHO188 - 192The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.
C-1135 - 140The carbon bearing the aldehyde group is deshielded.
C-2118 - 122 (d, ¹J(C-F) ≈ 250 Hz)This carbon is directly attached to the electronegative fluorine, resulting in a large one-bond coupling constant and a downfield shift.
C-3115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)This carbon is two bonds away from fluorine, showing a smaller coupling constant.
C-4160 - 165 (d, ¹J(C-F) ≈ 250 Hz)The carbon attached to fluorine will be significantly downfield and show a large one-bond C-F coupling.
C-5130 - 135The carbon attached to the methyl group.
C-6130 - 135Aromatic carbon influenced by adjacent substituents.
-CH₃18 - 22The methyl carbon appears in the typical upfield aliphatic region.

Comparative Analysis with Alternative Techniques

While NMR provides a wealth of structural information, a comprehensive characterization often involves complementary analytical techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple for identifying key functional groups (e.g., C=O, C-H, C-Br, C-F).Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D molecular structure.Unambiguous determination of stereochemistry and conformation.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 proc4 Integrate and analyze proc3->proc4

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 2-Bromo-4-fluoro-5-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications as a building block in medicinal chemistry.

As Senior Application Scientists, our goal is to move beyond mere data reporting. We aim to provide a mechanistic understanding of fragmentation pathways, grounded in established principles of mass spectrometry. This guide will compare the predicted fragmentation of the title compound with the well-documented behavior of simpler, related molecules, offering a robust framework for researchers encountering this or similar structures in their work.

The Structural Context: this compound

The analyte, this compound, possesses a benzaldehyde core functionalized with three distinct substituents: a bromine atom, a fluorine atom, and a methyl group. Each of these moieties, in conjunction with the aldehyde functional group, will influence the molecule's behavior upon ionization and subsequent fragmentation in the mass spectrometer. Understanding these influences is key to interpreting the resulting mass spectrum.

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature of the initially formed ion and, consequently, its fragmentation cascade. We will consider two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[1] This process typically induces extensive fragmentation, providing a detailed molecular fingerprint.[2]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from solution into the gas phase.[3][4] It generally produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, which is useful for determining molecular weight.[1] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, we anticipate a rich fragmentation spectrum for this compound (Molecular Weight: 217.04 g/mol for the monoisotopic mass with ⁷⁹Br).

Key Anticipated Fragmentation Pathways:

  • Molecular Ion Peak (M⁺˙): A prominent molecular ion peak is expected at m/z 217 (containing ⁷⁹Br) and m/z 219 (containing ⁸¹Br) with a characteristic ~1:1 intensity ratio, a hallmark of a monobrominated compound.[5] The stability of the aromatic ring should allow for the observation of the molecular ion.[6]

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[6][7] This would result in a peak at m/z 216/218.

  • Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a formyl radical (•CHO), resulting in a fragment at m/z 188/190.

  • Loss of a Bromine Radical ([M-Br]⁺): The carbon-bromine bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. This would produce a significant fragment at m/z 138.

  • Sequential Loss of CO and H: Following the initial loss of a hydrogen radical to form the acylium ion (m/z 216/218), subsequent loss of carbon monoxide (CO) is a classic fragmentation pathway for aromatic aldehydes.[7] This would yield a fragment at m/z 188/190.

Comparative Fragmentation: Benzaldehyde vs. This compound

To better understand the influence of the substituents, let's compare the predicted fragmentation of our title compound with that of unsubstituted benzaldehyde.

Fragment IonBenzaldehyde (m/z)This compound (Predicted m/z)Interpretation
M⁺˙ 106217 / 219Molecular Ion
[M-H]⁺ 105216 / 218Loss of aldehydic hydrogen
[M-CO]⁺˙ 78189 / 191Loss of carbon monoxide from the molecular ion
[M-H-CO]⁺ 77188 / 190Phenyl cation (or substituted equivalent)
[M-Br]⁺ N/A138Loss of bromine radical
[M-CHO]⁺ 77188 / 190Loss of formyl radical

The presence of the bromo, fluoro, and methyl groups significantly increases the mass of the parent molecule and its fragments. The key diagnostic feature for this compound will be the isotopic pattern of bromine in the molecular ion and any bromine-containing fragments.

Experimental Workflow: Acquiring an EI Mass Spectrum

EI_Workflow cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometer System Sample Dissolve sample in volatile solvent (e.g., CH2Cl2) Inlet Direct Insertion Probe (DIP) or GC Inlet Sample->Inlet Introduce Sample Source Electron Ionization (EI) Source (70 eV) Inlet->Source Vaporization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Source->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Separation DataSystem Data System Detector->DataSystem Signal Acquisition

Caption: Workflow for obtaining an EI mass spectrum.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

In positive-ion ESI-MS, this compound is expected to be protonated, likely on the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 218/220. This "soft" ionization method typically does not induce significant in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID).

Key Anticipated MS/MS Fragmentation Pathways of the [M+H]⁺ Ion:

  • Loss of H₂O: While not always a primary pathway for aldehydes, protonation on the carbonyl oxygen can facilitate the loss of a neutral water molecule, particularly if a rearrangement occurs.

  • Loss of CO: The protonated molecular ion could potentially lose carbon monoxide, though this is often less favorable than in EI.

  • Loss of HBr: Elimination of hydrogen bromide is a plausible fragmentation pathway for the protonated species, which would result in a fragment at m/z 137.

It is important to note that dehalogenation can sometimes be observed in the ESI source, particularly for iodo- and bromo-aromatic compounds, and can be influenced by mobile phase additives like formic acid and the capillary voltage.[8][9]

Comparative Analysis: Alternative Aromatic Aldehydes

A comparative analysis with other commercially available substituted benzaldehydes can provide context for the fragmentation behavior of this compound.

CompoundMolecular WeightKey Predicted EI Fragments (m/z)Distinguishing Features
2-Bromo-4-methylbenzaldehyde 199.04198/200, 170/172, 119, 91Loss of Br, formation of tolyl cation.
2-Bromo-4-fluorobenzaldehyde 202.99201/203, 173/175, 122, 95Loss of Br, formation of fluorophenyl cation.
4-Fluoro-3-methylbenzaldehyde 138.13137, 109, 108No bromine isotope pattern.

The unique combination of bromo, fluoro, and methyl substituents on the target molecule will result in a distinct mass spectrum compared to these alternatives.

Experimental Protocol: ESI-MS/MS Analysis

ESI_MSMS_Workflow cluster_sample_infusion Sample Infusion cluster_ms_system Tandem Mass Spectrometer System Sample Dissolve sample in CH3OH/H2O with 0.1% formic acid SyringePump Syringe Pump Sample->SyringePump Load Sample Source ESI Source SyringePump->Source Infuse at low flow rate MS1 MS1: Precursor Ion Selection (m/z 218/220) Source->MS1 Ion Generation CollisionCell Collision Cell (CID) MS1->CollisionCell Isolation MS2 MS2: Product Ion Analysis CollisionCell->MS2 Fragmentation Detector Detector MS2->Detector Detection

Caption: Workflow for ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield a wealth of structural information. Under Electron Ionization, a complex spectrum with characteristic losses of H, CHO, and Br radicals is anticipated, with the bromine isotopic pattern serving as a crucial diagnostic tool. Electrospray Ionization followed by tandem MS/MS will provide complementary information, likely through pathways involving the loss of HBr.

By comparing these predicted patterns with the known fragmentation of benzaldehyde and other substituted analogues, researchers can confidently identify this molecule and distinguish it from related structures. The experimental protocols outlined provide a clear path for acquiring high-quality mass spectra for this and similar compounds, aiding in the rapid advancement of research and development in the chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Palladium Catalysts in 2-Bromo-4-fluoro-5-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-4-fluoro-5-methylbenzaldehyde stands as a valuable and versatile building block, with its unique substitution pattern offering a handle for the introduction of diverse molecular complexity. The palladium-catalyzed cross-coupling reactions are indispensable tools for the transformation of such aryl bromides, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and selectivity.

This guide provides a comparative study of palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound. Given the limited direct comparative data for this specific substrate in publicly available literature, this analysis incorporates data from structurally analogous systems, particularly other ortho-substituted bromobenzaldehydes and related aryl bromides. This approach provides a robust framework for catalyst selection and reaction optimization, grounded in established chemical principles and experimental evidence.

The Crucial Role of the Palladium Catalyst System

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system, which comprises the palladium precursor, the ligand, and the base, all orchestrated within an appropriate solvent. The interplay of these components dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation (or olefin insertion in the Heck reaction), and reductive elimination.

For a sterically hindered and electronically defined substrate like this compound, the choice of a bulky and electron-rich ligand is often critical to promote the desired reactivity and prevent unwanted side reactions.

Comparative Analysis of Palladium Catalysts

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction of this compound with an organoboron reagent can introduce a wide range of aryl and heteroaryl substituents.

Performance of Common Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012~85[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄DMF1106~78[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O801~95[1]
CataCXium A Pd G3CataCXium ACs₂CO₃Dioxane/H₂O80-Good to Excellent[2]

Discussion:

For sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in conjunction with Pd(OAc)₂ or Pd₂(dba)₃, tend to exhibit superior performance.[1] These ligands facilitate the oxidative addition step and promote the reductive elimination of the desired product. The use of a preformed palladacycle like CataCXium A has also been shown to be highly effective for challenging couplings of ortho-substituted anilines, suggesting its potential applicability here.[2] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times.[1]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Ar-Br (Substrate) Transmetalation Complex Ar-Pd(II)L2-R Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 (Boronic Acid/Ester) + Base Product Complex Ar-R Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene. This transformation is particularly useful for the synthesis of substituted styrenes and cinnamates.

Performance of Palladium Catalysts in Heck Reactions of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF10024Moderate[1]
Pd(OAc)₂ / PCy₃PCy₃K₂CO₃DMA12012High[3]
Pd/P(t-Bu)₃P(t-Bu)₃Cy₂NMeTolueneRT - 10012-24High[4]
Pd(OAc)₂ / NHCTHP-NHCK₂CO₃DMF/H₂O804Good[5]

Discussion:

For the Heck reaction of aryl bromides, particularly those with some steric hindrance, the choice of a bulky and electron-rich ligand is often beneficial. Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are known to be effective ligands, often allowing for reactions at lower temperatures.[3][4] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering high thermal stability and catalytic activity.[5] The choice of base and solvent also plays a crucial role, with inorganic bases like K₂CO₃ and polar aprotic solvents like DMF or DMA being common.

Experimental Protocol: Generalized Heck Reaction

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PCy₃, 4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., DMA).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Ar-Br Olefin Coordination Complex [Ar-Pd(II)L2(Olefin)]+Br- Oxidative Addition Complex->Olefin Coordination Complex Olefin Migratory Insertion Product R-CH-CH-Pd(II)L2-Br Olefin Coordination Complex->Migratory Insertion Product Migratory Insertion Product & Pd-H Complex Alkene Product + L2Pd(II)(H)Br Migratory Insertion Product->Product & Pd-H Complex β-Hydride Elimination Product & Pd-H Complex->Pd(0)L2 Base Reductive Elimination

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, which are key components in a vast array of pharmaceuticals. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / BINAP(±)-BINAPNaOt-BuToluene80-~60[6]
Pd(OAc)₂ / dpppdpppNaOt-BuTolueneReflux1~91[6]
Pd(OAc)₂ / XPhosXPhosKOt-BuToluene100< 1 (MW)Good to Excellent[7]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene110--[8]

Discussion:

The Buchwald-Hartwig amination of sterically hindered or electron-deficient aryl bromides often requires the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands developed by Buchwald and others, such as XPhos and BINAP, are highly effective.[6][7] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) being commonly employed.[6][7] The use of microwave irradiation can significantly accelerate these reactions.[7]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)L2(R2NH)]+Br- Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Ar-Pd(II)L2-NR2 Amine Coordination->Palladium Amido Complex Base Product Complex Ar-NR2 Palladium Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Regeneration

References

validating the structure of 2-Bromo-4-fluoro-5-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 2-Bromo-4-fluoro-5-methylbenzaldehyde Derivatives

As a Senior Application Scientist, the rigorous, unambiguous confirmation of a molecule's structure is paramount, particularly for derivatives of this compound, which serve as crucial building blocks in medicinal chemistry and materials science. The precise arrangement of the bromine, fluorine, methyl, and aldehyde substituents on the aromatic ring dictates the compound's reactivity, stereochemistry, and ultimately, its biological activity or material properties.

The Logic of Orthogonal Validation

No single analytical technique provides a complete structural picture. Each method interrogates the molecule from a different physical principle. By combining techniques, we create a logical matrix where the weaknesses of one method are covered by the strengths of another. The overarching goal is to confirm not only the chemical constitution (what atoms are present and how they are connected) but also the purity and, where applicable, the three-dimensional arrangement of the atoms.

cluster_synthesis Initial Synthesis cluster_analysis Analytical Workflow cluster_validation Final Confirmation Synthesis Crude Product (this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - Isomer Identification Synthesis->NMR MS Mass Spectrometry - Molecular Weight - Isotopic Pattern (Br) Synthesis->MS FTIR FTIR Spectroscopy - Functional Groups (C=O, C-H, C-X) Synthesis->FTIR Chroma Chromatography (HPLC / GC-MS) - Purity - Impurity Profile Synthesis->Chroma XRay X-Ray Crystallography (If crystalline) - Absolute Structure (3D) - Conformation NMR->XRay Optional, Definitive Validated Validated Structure & Purity Report NMR->Validated MS->XRay Optional, Definitive MS->Validated FTIR->XRay Optional, Definitive FTIR->Validated Chroma->MS GC-MS Coupling Chroma->XRay Optional, Definitive Chroma->Validated XRay->Validated caption Fig. 1: Integrated workflow for structural validation.

Caption: Fig. 1: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expertise & Causality: The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like -CHO, -Br, -F) deshield nearby nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (-CH₃) cause shielding, moving signals upfield.

  • ¹H NMR: This spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

    • Aldehyde Proton (-CHO): Expect a singlet far downfield, typically δ 9.5-10.5 ppm, due to the strong deshielding by the carbonyl oxygen. Its singlet nature confirms no adjacent protons.

    • Aromatic Protons: With four substituents, there will be two protons on the ring. Their chemical shifts and coupling constants are diagnostic of their positions relative to the substituents. For the titular compound, we expect two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 7.0-8.0 ppm).

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm is expected.

  • ¹³C NMR: This technique maps the carbon skeleton.

    • Carbonyl Carbon (C=O): The most downfield signal, typically δ 190-195 ppm, is a key diagnostic peak for the aldehyde group.

    • Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range. The carbons directly attached to electronegative halogens (C-Br, C-F) will have their chemical shifts significantly altered. The C-F carbon will also exhibit coupling with the ¹⁹F nucleus.

  • ¹⁹F NMR: This provides a direct and sensitive probe for the fluorine atom, typically showing a single resonance for this molecule.

Comparative Data for NMR Analysis
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Characteristics
Aldehyde (-CHO)9.5 - 10.5 (singlet)190 - 195Highly deshielded, diagnostic for aldehydes.
Aromatic (Ar-H)7.0 - 8.0110 - 160Shifts and coupling patterns reveal substitution.
Methyl (-CH₃)2.3 - 2.5 (singlet)~20Shielded relative to aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to maximize homogeneity, which ensures sharp, symmetrical peaks.

  • Data Acquisition: Set appropriate acquisition parameters. A standard ¹H experiment uses a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to allow for full proton relaxation between pulses.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons in each environment.

Mass Spectrometry (MS): Molecular Weight and Elemental Clues

MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural evidence. For halogenated compounds, MS is particularly powerful.

Trustworthiness & Causality: The key to validating the presence of bromine lies in its isotopic distribution. Natural bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This means any fragment containing one bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This isotopic signature is a highly reliable diagnostic tool.

  • Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak cluster. For C₈H₆BrFO, the expected mass is ~216 g/mol . You will observe a peak for the molecule containing ⁷⁹Br and another of nearly equal intensity at M+2 for the molecule containing ⁸¹Br.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu) or the entire formyl group (-29 amu, loss of CHO). Cleavage of the C-Br bond is also possible.

MS_Logic Isotopic Analysis Logic for Brominated Compounds M_Peak Observe Molecular Ion Region MS_Logic->M_Peak Doublet Is there a pair of peaks (M and M+2) with ~1:1 intensity ratio? M_Peak->Doublet Br_Present Conclusion: One Bromine Atom is Present Doublet->Br_Present Yes Br_Absent Conclusion: No Bromine Atom Present Doublet->Br_Absent No caption Fig. 2: Logic for Br detection via MS.

Caption: Fig. 2: Logic for Br detection via MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

    • GC: Employ

A Comparative Guide to the Reactivity of Bromo and Iodo Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice between bromo and iodo analogs as precursors is a critical decision that profoundly influences reaction efficiency, pathway selection, and overall synthetic strategy. While the greater reactivity of iodoalkanes and iodoarenes is a well-established principle, a nuanced understanding of the quantitative differences and their mechanistic underpinnings is paramount for rational reaction design. This guide provides an in-depth, data-driven comparison of the reactivity of bromo and iodo analogs in key transformations, offering field-proven insights and actionable experimental protocols.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between bromo and iodo analogs stems from the intrinsic properties of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and longer than the C-Br bond. This is quantified by their bond dissociation energies (BDE), with the C-I bond requiring less energy to cleave.[1][2]

BondBond Dissociation Energy (kJ/mol)
C-Br~285[1]
C-I~213[1]

This disparity in bond strength is the primary determinant for the enhanced reactivity of iodo compounds in a multitude of reactions where the cleavage of the C-X bond is a key mechanistic step.

Nucleophilic Substitution: A Tale of Leaving Group Ability

In bimolecular nucleophilic substitution (SN2) reactions, the rate is highly dependent on the ability of the leaving group to depart. A good leaving group is a stable species, typically a weak base. The iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) because it is a weaker base and more polarizable.[3][4] Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), meaning I⁻ is more stable in solution than Br⁻.[3]

This translates to significantly faster reaction rates for iodoalkanes. For instance, the relative rate constant for the SN2 reaction of iodoethane is approximately three times greater than that of bromoethane with a common nucleophile.[5]

Quantitative Comparison of SN2 Reaction Rates

HaloalkaneLeaving GroupRelative Rate Constant (krel)
IodoethaneI⁻~30,000
BromoethaneBr⁻~10,000

Data is generalized from various sources for the reaction with a given nucleophile under identical conditions.[5]

Experimental Protocol: Comparative Analysis of SN2 Reactivity

This protocol provides a self-validating system to quantitatively compare the SN2 reactivity of a primary bromoalkane and its iodo analog. The reaction of the alkyl halide with sodium iodide in acetone is a classic example. If the starting material is an alkyl bromide, the formation of a sodium bromide precipitate, which is insoluble in acetone, provides a visual indication of the reaction progress. For an alkyl iodide, a competition experiment would be more suitable.

Objective: To determine the relative reactivity of 1-bromobutane and 1-iodobutane in an SN2 reaction.

Materials:

  • 1-bromobutane

  • 1-iodobutane

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of 1-bromobutane and 1-iodobutane in acetone containing a known concentration of the internal standard.

    • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In two separate, sealed vials, place equal volumes of the sodium iodide solution.

    • Place the vials in a constant temperature water bath (e.g., 25°C).

  • Reaction Initiation and Monitoring:

    • To each vial, add an equal volume of the respective alkyl halide solution and start a timer.

    • At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing water and a small amount of diethyl ether.

    • Extract the organic components and analyze by GC-MS.

  • Data Analysis:

    • By comparing the peak area of the starting material to the internal standard at each time point, determine the concentration of the alkyl halide over time.

    • Plot the natural logarithm of the alkyl halide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • The ratio of the rate constants will provide a quantitative measure of the relative reactivity.

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_soln Prepare Alkyl Halide & NaI Solutions in Acetone mix Mix Reactants in Vials at Constant Temperature prep_soln->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Aliquots aliquot->quench gcms Analyze by GC-MS quench->gcms plot Plot ln[RX] vs. Time gcms->plot rate Determine Rate Constants plot->rate

Caption: Workflow for comparing SN2 reaction rates.

Palladium-Catalyzed Cross-Coupling: The Oxidative Addition Hurdle

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[6][7] The weaker C-I bond undergoes this oxidative addition more readily than the C-Br bond, leading to faster reaction rates, often under milder conditions and with lower catalyst loadings.[6][7][8]

The general reactivity trend for aryl halides in these reactions is firmly established as: Ar-I > Ar-Br > Ar-Cl.[6][8]

Quantitative Comparison in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[6]
Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[6]

This data clearly illustrates the superior performance of the aryl iodide under identical, mild conditions.

suzuki_cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi Ar-X (I > Br) pdii Ar-Pd(II)-X(L)₂ pdi->pdii trans Transmetalation pdii->trans R-B(OR)₂ pdiii Ar-Pd(II)-R(L)₂ trans->pdiii reduct Reductive Elimination pdiii->reduct reduct->pd0 product Ar-R reduct->product

Caption: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield and reaction rate of the Suzuki-Miyaura coupling of 4-bromoanisole and 4-iodoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole

  • 4-iodoanisole

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with reflux condensers, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a stir bar.

    • To one flask, add 4-bromoanisole (1.0 equivalent). To the other, add 4-iodoanisole (1.0 equivalent).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas both mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To each flask, add the Pd(PPh₃)₄ catalyst (e.g., 2 mol%).

    • Heat the reactions to a consistent temperature (e.g., 80°C).

    • Monitor the progress of each reaction by TLC at regular intervals, noting the disappearance of the starting aryl halide and the appearance of the product.

  • Work-up and Analysis:

    • Once the reaction with the aryl iodide is complete (as judged by TLC), stop both reactions simultaneously.

    • Allow the mixtures to cool, then perform a standard aqueous work-up (e.g., extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄).

    • Isolate the crude products and determine the yield for each reaction. The difference in yield at a fixed time point provides a clear comparison of reactivity.

Grignard Reagent Formation: An Initiation Challenge

The formation of Grignard reagents (RMgX) involves the reaction of an organic halide with magnesium metal. The reactivity of the C-X bond is again a crucial factor, influencing the ease of initiation and the rate of formation.[9] The general reactivity trend is R-I > R-Br > R-Cl.[9]

  • Iodoalkanes: Typically react spontaneously and rapidly with magnesium in an ethereal solvent. The reaction is highly exothermic and may require cooling to control.[9]

  • Bromoalkanes: Initiation usually occurs readily, often with gentle warming. The reaction is exothermic but generally more controllable than with iodoalkanes.[9]

While iodoalkanes are more reactive in forming the Grignard reagent, they are also more prone to side reactions, such as Wurtz coupling, which can reduce the yield of the desired reagent.[9]

Experimental Protocol: Comparing Grignard Reagent Initiation

Objective: To qualitatively compare the initiation time for the formation of Grignard reagents from 1-bromobutane and 1-iodobutane.

Materials:

  • Magnesium turnings

  • 1-bromobutane

  • 1-iodobutane

  • Anhydrous diethyl ether

  • Iodine crystal (as an activator, if needed)

Procedure:

  • Apparatus Setup:

    • Set up two separate flame-dried three-neck flasks, each equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place an equal amount of magnesium turnings in each flask.

  • Reaction Initiation:

    • Add a small amount of anhydrous diethyl ether to each flask, just enough to cover the magnesium.

    • In separate dropping funnels, prepare solutions of 1-bromobutane in anhydrous diethyl ether and 1-iodobutane in anhydrous diethyl ether.

    • Add a small initial portion (a few drops) of the respective alkyl halide solution to each flask.

  • Observation:

    • Observe the flasks for signs of reaction initiation, such as the appearance of turbidity, gentle bubbling, or a slight exotherm.

    • Record the time it takes for each reaction to initiate. The reaction with 1-iodobutane is expected to start much more quickly and vigorously.

    • If the reaction with 1-bromobutane is slow to start, a small crystal of iodine can be added to activate the magnesium surface.

grignard_formation start Flame-Dried Apparatus with Mg Turnings add_ether Add Anhydrous Ether start->add_ether add_rx Add Initial Alkyl Halide (R-Br vs. R-I) add_ether->add_rx observe Observe for Initiation (Bubbling, Turbidity) add_rx->observe initiate_i R-I Initiates Rapidly observe->initiate_i Iodoalkane initiate_br R-Br Initiates Slower observe->initiate_br Bromoalkane add_rest Add Remaining Alkyl Halide Dropwise initiate_i->add_rest initiate_br->add_rest complete Grignard Reagent Formed add_rest->complete

Caption: Workflow for Grignard reagent formation comparing bromo and iodo analogs.

Conclusion and Recommendations

The experimental evidence overwhelmingly supports the higher reactivity of iodo analogs compared to their bromo counterparts across a range of fundamental organic transformations. This heightened reactivity, rooted in the weaker carbon-iodine bond, often translates to higher yields, shorter reaction times, and the ability to employ milder reaction conditions.

  • For nucleophilic substitutions and palladium-catalyzed cross-couplings , iodo-substituted substrates are generally the superior choice when maximizing reaction rate and efficiency is the primary goal.

  • For Grignard reagent formation , while iodoalkanes offer faster initiation, the choice may be dictated by the need for a more controlled reaction and the desire to minimize side reactions, where bromoalkanes can be advantageous.

Ultimately, the selection between a bromo and an iodo analog is a strategic decision that balances reactivity with factors such as cost, availability, and stability of the starting materials. This guide provides the foundational knowledge and practical protocols to make that choice an informed one, empowering researchers to optimize their synthetic endeavors.

References

A Cost-Benefit Analysis of 2-Bromo-4-fluoro-5-methylbenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of starting materials is a critical determinant of a project's success, influencing not only the efficiency of the synthetic route but also its overall cost-effectiveness. 2-Bromo-4-fluoro-5-methylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable building block due to its unique combination of functional groups, offering multiple avenues for molecular elaboration. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing its performance and economic implications against viable alternatives.

The Strategic Value of this compound in Synthesis

The utility of this compound lies in the strategic placement of its substituents on the benzene ring. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. The bromine atom is a key functional group for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry. Finally, the methyl group can provide steric and electronic influence, as well as a potential site for further functionalization.

This trifecta of functionalities makes this compound a potent precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Cost Analysis: A Comparative Overview

A primary consideration for any synthetic chemist is the cost of starting materials. This section provides a comparative cost analysis of this compound and its structurally related alternatives. Prices are based on currently available supplier information and are subject to change.

CompoundStructureCAS NumberRepresentative Pricing (USD)
This compound 916792-17-1$178/1g, $635/5g
2-Bromo-5-fluoro-4-methylbenzaldehyde916792-21-7$49.87/10g, $201.01/5g
2-Bromo-4-fluorobenzaldehyde59142-68-6$18.53/5g, $87.83/100g
2-Bromo-4-methylbenzaldehyde824-54-4~$85.60/technical grade
4-Fluoro-5-methylbenzaldehydeN/APrice not readily available
4-Fluorobenzaldehyde459-57-4~$11.40/kg

Key Takeaways from the Cost Analysis:

  • Higher Functionalization, Higher Cost: this compound is significantly more expensive than its less substituted counterparts. This price premium is a direct reflection of the more complex synthesis required to introduce the specific arrangement of functional groups.

  • Availability of Alternatives: A range of structurally simpler alternatives are available at a lower cost. The choice of which starting material to use will depend on the specific synthetic transformations planned and whether the additional functional groups of the target molecule are necessary from the outset.

  • Economies of Scale: For large-scale synthesis, the cost of highly functionalized starting materials can become a significant driver of the overall process cost. In such cases, exploring synthetic routes from less expensive, simpler precursors may be more economically viable.

Performance in Key Synthetic Transformations: A Comparative Perspective

The "benefit" in a cost-benefit analysis for a chemical reagent is intrinsically linked to its performance in chemical reactions. This section examines the expected performance of this compound in two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Wittig reaction. While specific experimental data for this exact molecule is limited in the public domain, we can infer its reactivity based on established principles of organic chemistry and data for analogous compounds.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl and vinyl-aryl structures. The bromine atom on this compound makes it an excellent substrate for this reaction.

Expected Performance:

  • High Reactivity: Aryl bromides are generally highly reactive in Suzuki couplings, often requiring milder reaction conditions and lower catalyst loadings compared to aryl chlorides. This can translate to cost savings in terms of catalyst and energy consumption.

  • Good to Excellent Yields: Based on analogous reactions with other brominated benzaldehydes, high yields (often >80-90%) can be anticipated when coupling this compound with a variety of boronic acids and esters.[1][2][3]

  • Functional Group Tolerance: The Suzuki coupling is known for its excellent functional group tolerance, meaning the aldehyde, fluoro, and methyl groups on the ring are unlikely to interfere with the reaction.

Comparison with Alternatives:

  • 2-Bromo-4-fluorobenzaldehyde & 2-Bromo-4-methylbenzaldehyde: These compounds would be expected to exhibit similar high reactivity in Suzuki couplings. The choice between them and the target molecule would depend on the necessity of the additional methyl or fluoro group in the final product.

  • Chlorinated Analogues (e.g., 2-Chloro-4-fluoro-5-methylbenzaldehyde): While often cheaper, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, typically requiring more active and expensive catalyst systems (e.g., those employing bulky phosphine ligands) and harsher reaction conditions to achieve comparable yields.[4]

dot graph "Suzuki_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#F1F3F4"; "Aryl_Bromide" [label="2-Bromo-4-fluoro-\n5-methylbenzaldehyde"]; "Boronic_Acid" [label="Ar-B(OH)2"]; "Pd_Catalyst" [label="Palladium Catalyst\n(e.g., Pd(PPh3)4)"]; "Base" [label="Base\n(e.g., K2CO3)"]; }

subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#F1F3F4"; "Solvent" [label="Solvent\n(e.g., Toluene/H2O)"]; "Inert_Atmosphere" [label="Inert Atmosphere\n(N2 or Ar)"]; "Heating" [label="Heating"]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; "Extraction" [label="Extraction"]; "Chromatography" [label="Column Chromatography"]; }

"Product" [label="Coupled Product", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];

"Aryl_Bromide" -> "Solvent" [label="Dissolve"]; "Boronic_Acid" -> "Solvent"; "Base" -> "Solvent"; "Pd_Catalyst" -> "Solvent"; "Solvent" -> "Inert_Atmosphere" [label="Degas"]; "Inert_Atmosphere" -> "Heating" [label="Heat to reflux"]; "Heating" -> "Extraction" [label="Reaction complete"]; "Extraction" -> "Chromatography" [label="Purify"]; "Chromatography" -> "Product";

caption [label="Generalized Suzuki-Miyaura Coupling Workflow", shape=plaintext, fontsize=12]; } . Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. The aldehyde functionality of this compound makes it a suitable substrate for this transformation.

Expected Performance:

  • Reactivity: The reactivity of the aldehyde in a Wittig reaction is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atom would likely enhance the electrophilicity of the aldehyde carbonyl carbon, potentially leading to a faster reaction rate compared to unsubstituted benzaldehyde.[5] The electron-donating methyl group would have a counteracting, albeit likely weaker, effect.

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction (formation of E or Z-alkene) is primarily determined by the nature of the phosphorus ylide used. With stabilized ylides, the (E)-alkene is typically the major product.[5]

  • Yields: Good to excellent yields are generally achievable in Wittig reactions with aromatic aldehydes, provided the reaction conditions are optimized.[6][7]

Comparison with Alternatives:

  • Benzaldehydes with Electron-Withdrawing Groups (e.g., nitrobenzaldehydes): These would be expected to be more reactive in Wittig reactions.

  • Benzaldehydes with Electron-Donating Groups (e.g., methoxybenzaldehydes): These would likely be less reactive.

  • Steric Hindrance: The ortho-bromo substituent may introduce some steric hindrance, which could slightly decrease the reaction rate compared to a less hindered aldehyde.

dot graph "Wittig_Reaction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#FBBC05"];

subgraph "cluster_ylide" { label="Ylide Formation"; bgcolor="#F1F3F4"; "Phosphonium_Salt" [label="Phosphonium Salt"]; "Strong_Base" [label="Strong Base\n(e.g., n-BuLi)"]; "Ylide" [label="Phosphorus Ylide", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label="Wittig Reaction"; bgcolor="#F1F3F4"; "Aldehyde" [label="2-Bromo-4-fluoro-\n5-methylbenzaldehyde"]; "Reaction_Vessel" [label="Anhydrous Solvent\n(e.g., THF)"]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; "Quenching" [label="Quench Reaction"]; "Extraction" [label="Extraction"]; "Purification" [label="Purification\n(e.g., Chromatography)"]; }

"Alkene_Product" [label="Alkene Product", shape=ellipse, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; "Byproduct" [label="Triphenylphosphine Oxide", shape=ellipse, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"];

"Phosphonium_Salt" -> "Strong_Base" [label="Deprotonation"]; "Strong_Base" -> "Ylide"; "Ylide" -> "Reaction_Vessel"; "Aldehyde" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching" [label="Reaction"]; "Quenching" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Alkene_Product"; "Purification" -> "Byproduct";

caption [label="Generalized Wittig Reaction Workflow", shape=plaintext, fontsize=12]; } . Caption: Generalized workflow for a Wittig reaction.

Experimental Protocols

To provide practical context, this section outlines generalized, yet detailed, experimental protocols for the synthesis of a hypothetical biaryl compound via a Suzuki-Miyaura coupling and an alkene via a Wittig reaction, using this compound as the starting material. These protocols are based on well-established procedures for similar substrates and should be adapted and optimized for specific target molecules.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred suspension. A color change (often to yellow or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

  • Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Conclusion and Recommendations

This compound is a highly functionalized and versatile building block that offers significant advantages in the synthesis of complex molecules, particularly in the context of drug discovery and materials science. Its primary benefits lie in the predictable and high-yielding reactivity of the bromo and aldehyde functionalities in key transformations such as Suzuki-Miyaura couplings and Wittig reactions.

However, the high cost of this reagent necessitates a careful cost-benefit analysis. For early-stage research and development where access to diverse and complex scaffolds is paramount, the higher cost may be justified by the synthetic efficiency and the desirable properties imparted by the fluoro and methyl substituents.

For large-scale synthesis, the cost of this starting material could be prohibitive. In such scenarios, a thorough investigation into alternative synthetic routes starting from less expensive, simpler precursors is highly recommended. The decision to use this compound should be made on a case-by-case basis, weighing the synthetic advantages against the economic realities of the project.

dot graph "Decision_Flowchart" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

"Start" [label="Project Goal:\nSynthesize a complex molecule", shape=ellipse, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; "Need_Functionality" [label="Are the specific bromo, fluoro,\nand methyl functionalities\ncrucial in the final target?"]; "Use_Target" [label="Consider using\nthis compound", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"]; "Consider_Alternatives" [label="Explore simpler, less expensive\nalternatives or a de novo synthesis.", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"]; "Scale" [label="What is the scale of the synthesis?"]; "Early_Stage" [label="Early-Stage R&D / Small Scale", shape=diamond, style=rounded, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; "Large_Scale" [label="Large-Scale / Process Chemistry", shape=diamond, style=rounded, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; "Justified_Cost" [label="Higher cost may be justified\nby synthetic efficiency."]; "Cost_Prohibitive" [label="Cost may be prohibitive.\nInvestigate alternative routes from\nsimpler starting materials."];

"Start" -> "Need_Functionality"; "Need_Functionality" -> "Use_Target" [label="Yes"]; "Need_Functionality" -> "Consider_Alternatives" [label="No"]; "Use_Target" -> "Scale"; "Scale" -> "Early_Stage" [label="Small"]; "Scale" -> "Large_Scale" [label="Large"]; "Early_Stage" -> "Justified_Cost"; "Large_Scale" -> "Cost_Prohibitive";

caption [label="Decision flowchart for starting material selection.", shape=plaintext, fontsize=12]; } . Caption: A decision-making flowchart for selecting this compound as a starting material.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-fluoro-5-methylbenzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of complex molecules relies on a diverse array of chemical building blocks. 2-Bromo-4-fluoro-5-methylbenzaldehyde, a halogenated aromatic aldehyde, is one such critical intermediate. Its unique substitution pattern makes it a valuable precursor, but the presence of halogen atoms (bromine and fluorine) necessitates stringent safety and disposal protocols to protect both researchers and the environment. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical action.

The Compound Profile: Understanding the Inherent Hazards

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for this compound may be limited, its classification as a halogenated organic compound informs the necessary precautions. The first and most crucial step is to always consult the manufacturer's Safety Data Sheet (SDS) for the specific product you are using.[1][2][3]

Primary Hazards:

  • Irritation: Aromatic aldehydes can be irritating to the skin, eyes, and respiratory system.[4] The halogen substituents can enhance this effect.

  • Toxicity: Halogenated organic compounds can pose significant health risks if inhaled, ingested, or absorbed through the skin.[4][5]

  • Environmental Persistence: Improper disposal of halogenated compounds is a serious concern as they can be persistent in the environment and harmful to aquatic life.[6][7]

The Disposal Workflow: A Systematic Approach to Safety and Compliance

The proper management of chemical waste is a regulatory mandate governed by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] The following workflow provides a logical, step-by-step process for the disposal of this compound.

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal Waste Management & Disposal A Waste Generation (e.g., reaction residues, contaminated PPE, rinsates) B Waste Segregation (Halogenated vs. Non-Halogenated) A->B Immediate C Containerization & Labeling (Proper container, hazardous waste tag) B->C Critical D Temporary On-Site Storage (Designated Satellite Accumulation Area) C->D Secure E Scheduled Pickup (Certified EHS Vendor) D->E Handover to EHS F Transportation (Adherence to DOT regulations) E->F G Final Disposal (High-Temperature Incineration) F->G

Figure 1: A comprehensive workflow for the disposal of this compound from the point of generation to final destruction.

Waste Segregation: The Cornerstone of Proper Disposal

The most critical principle in chemical waste management is segregation at the source.[2][6] Mixing different waste streams can create dangerous reactions, increase disposal costs, and violate regulatory requirements.[11]

Actionable Protocol:

  • Designate Separate Waste Containers: Establish clearly marked containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[12][13][14]

  • Solid Waste: All materials contaminated with this compound, such as gloves, weighing papers, and solid reaction byproducts, must be placed in the halogenated solid waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses (e.g., from cleaning glassware) containing the compound must be collected in the halogenated liquid waste container.[2]

  • Rationale: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the halogen-carbon bonds and prevent the formation of toxic byproducts like dioxins.[15] Mixing them with non-halogenated solvents, which can sometimes be recycled or disposed of differently, leads to the entire volume being treated as the more hazardous and costly waste stream.[1][11]

Containerization and Labeling: Ensuring Safety and Traceability

Proper container selection and labeling are not just best practices; they are regulatory requirements that prevent accidental exposures and ensure compliant disposal.[8][13]

ParameterSpecificationRationale
Container Material Borosilicate glass or High-Density Polyethylene (HDPE).[11][12][16]Must be chemically compatible with the waste. The original chemical container is often the best choice.[11]
Container Condition Must be in good condition, with no leaks, and a securely fitting cap.[8][11][13]Prevents spills and the release of volatile organic compounds (VOCs). Containers must be kept closed except when adding waste.[6][8][12]
Labeling Affix a "Hazardous Waste" tag as soon as waste is first added.[1][6]The tag must clearly identify all contents by their full chemical names and approximate percentages, along with the hazards (e.g., Toxic, Irritant).[1][13]
Temporary Laboratory Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be clearly marked, located away from ignition sources, and ideally within a ventilated cabinet or secondary containment to mitigate spills. Adhere to institutional limits on the volume of waste that can be accumulated.[1]

Emergency Protocol: Spill Management

A swift and correct response to a spill is critical to minimizing exposure and environmental impact.

Spill_Response A Spill Occurs B Alert Personnel & Assess Risk A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill (Use inert absorbent material) C->D E Collect Contaminated Material D->E F Place in Labeled Halogenated Solid Waste Container E->F G Decontaminate Spill Area F->G H Report Incident (Follow institutional EHS protocol) G->H

Figure 2: A logical flow diagram for responding to a spill of this compound.

Spill Cleanup Steps:

  • Alert and Secure: Immediately notify colleagues in the area.[1] Restrict access to the spill site.

  • Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, and a lab coat.[16]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical absorbent.[1]

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent into a designated, sealable container for halogenated solid waste.[3][5][17]

  • Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Document and report the spill to your institution's Environmental Health and Safety (EHS) office as per local policy.

Final Disposal: The Professional Hand-Off

The ultimate disposal of hazardous waste is a highly regulated process that must be conducted by certified professionals.[10]

  • Arranging Pickup: Once your waste container is nearly full, contact your institution's EHS department to schedule a pickup.[1][11]

  • Transportation and Disposal: A licensed hazardous waste transporter will collect the waste and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][18] For halogenated compounds like this compound, the required method of disposal is high-temperature incineration to ensure complete destruction.[15]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety, regulatory compliance, and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for handling 2-Bromo-4-fluoro-5-methylbenzaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. The following protocols are designed to provide a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Assessment: An Evidence-Based Approach

Comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative approach is mandated, drawing logical parallels from the known hazards of structurally similar substituted benzaldehydes. Data from analogous compounds, such as 2-bromo-5-fluorobenzaldehyde and other brominated/fluorinated benzaldehydes, consistently indicate a clear hazard profile that must be respected.

Based on this evidence, this compound should be handled as a compound that is:

  • A significant skin and eye irritant.

  • Harmful if inhaled, ingested, or in contact with skin.

  • A potential respiratory tract irritant.

The GHS pictograms associated with these hazards typically include the Exclamation Mark (GHS07). The signal word is Warning .

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. The causality is simple: create an impermeable barrier between you and the chemical agent.

Eye and Face Protection

Direct ocular exposure can cause serious, potentially irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are mandatory for all laboratory operations.

  • Elevated Risk: When there is a heightened risk of splashing (e.g., during transfers of solutions or reactions under pressure), chemical safety goggles must be worn. For significant splash risks, the use of a full-face shield over safety goggles provides the most robust protection.

Skin and Body Protection
  • Gloves: Dermal absorption is a primary route of exposure. Nitrile gloves provide a suitable barrier for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before each use. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Crucially, gloves must be removed immediately if contamination is known or suspected, followed by thorough hand washing.

  • Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. To prevent skin contact, ensure the coat is fully buttoned with sleeves rolled down. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

Inhalation of the powdered compound or its vapors can cause respiratory irritation and systemic toxicity.

  • Standard Operations: When handling small quantities within a certified chemical fume hood, specific respiratory protection is typically not required.

  • Required Operations: If engineering controls are insufficient, or when handling larger quantities that may generate dust (e.g., weighing, large-scale transfers), a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (particulate) cartridges is the recommended minimum. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.

PPE Selection Workflow

The following diagram outlines the decision-making process for appropriate PPE selection based on the specific task.

PPE_Workflow cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level Start Start: Handling this compound CheckScale Small Scale (<1g) Weighing? Start->CheckScale CheckAerosol Aerosol/Dust Generation Potential? CheckScale->CheckAerosol Yes CheckScale->CheckAerosol No CheckSplash Splash Hazard Present? CheckAerosol->CheckSplash BasePPE Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat CheckAerosol->BasePPE No Respirator Add: NIOSH-Approved Respirator (e.g., N95/P100) CheckAerosol->Respirator Yes CheckSplash->BasePPE No Goggles Upgrade to: Chemical Goggles CheckSplash->Goggles Yes FaceShield Add: Full Face Shield Goggles->FaceShield High Volume? FaceShield->BasePPE No Respirator->CheckSplash

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: From Bench to Disposal

A self-validating protocol anticipates and controls risk at every step.

Engineering Controls

Your primary line of defense is robust engineering controls.

  • Ventilation: All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE: Before handling the chemical, don all required PPE as determined by your risk assessment.

  • Weighing/Transfer: If possible, weigh the solid directly into the reaction vessel within the fume hood. If transferring, use a spatula and minimize the creation of dust.

  • Post-Handling: After the procedure, wipe down the work area with an appropriate solvent (e.g., isopropanol), ensuring the cleaning materials are disposed of as hazardous waste. Remove PPE in the correct order (gloves first), avoiding cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory area.

Storage and Disposal
  • Storage: The compound is noted to be air-sensitive. Store the container tightly closed in a cool, dry, and well

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2-Bromo-4-fluoro-5-methylbenzaldehyde
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2-Bromo-4-fluoro-5-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.